4-Octylphenyl isocyanate
Description
The exact mass of the compound 4-Octylphenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Octylphenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Octylphenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-octylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16-13-17/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSTXKYJDXPWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395256 | |
| Record name | 4-Octylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69342-46-7 | |
| Record name | 1-Isocyanato-4-octylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69342-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69342-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Octylphenyl Isocyanate
A High-Fidelity Technical Guide for Medicinal & Polymer Chemists
Executive Summary
4-Octylphenyl isocyanate (CAS: 53045-29-3) represents a critical intermediate in the synthesis of lipophilic ureas and carbamates. Unlike its lower molecular weight analogs (e.g., phenyl isocyanate), the presence of the para-octyl chain introduces significant hydrophobicity (increasing LogP) and steric bulk, altering both its physical handling properties and its behavior in nucleophilic addition reactions.
This guide provides a validated, safety-centric protocol for the laboratory-scale synthesis of 4-octylphenyl isocyanate using the Triphosgene method . This approach avoids the direct handling of gaseous phosgene while maintaining high atom economy.
Part 1: Chemical Profile & Strategic Utility[1]
Structural Significance
The 4-octylphenyl moiety acts as a "lipophilic anchor." In drug development, derivatizing polar pharmacophores with this isocyanate can significantly enhance membrane permeability. In materials science, it is utilized to introduce liquid crystalline properties or to functionalize surfaces (Self-Assembled Monolayers) where the alkyl chain promotes orderly packing.
| Property | Value / Description |
| CAS Number | 53045-29-3 |
| Molecular Formula | C₁₅H₂₁NO |
| Molecular Weight | 231.33 g/mol |
| Physical State | Viscous colorless to pale yellow liquid |
| Boiling Point | >140°C @ 0.5 mmHg (Predicted/Analogous) |
| Reactivity | Moisture sensitive; reacts rapidly with nucleophiles (amines, alcohols) |
| Storage | 2–8°C, under Argon/Nitrogen, desiccated |
Part 2: Synthetic Pathway (The Triphosgene Route)
While traditional phosgenation uses toxic gas cylinders, the use of Triphosgene (bis(trichloromethyl) carbonate) is the industry standard for bench-scale synthesis. Triphosgene is a crystalline solid that decomposes in situ to generate phosgene equivalents upon nucleophilic attack or heating.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the primary amine (4-octylaniline) on the phosgene equivalent, forming a carbamoyl chloride intermediate. Subsequent dehydrohalogenation (loss of HCl), facilitated by a tertiary amine base, yields the isocyanate.
Figure 1: Mechanistic pathway for the conversion of 4-octylaniline to isocyanate via triphosgene decomposition.[1]
Part 3: Detailed Experimental Protocol
Safety Warning: This reaction generates phosgene in situ. All operations must be performed in a well-ventilated fume hood. A caustic scrubber (20% NaOH) trap must be attached to the reaction vessel vent to neutralize escaping gases.
Materials
-
Substrate: 4-Octylaniline (1.0 eq, 10 mmol, ~2.05 g)
-
Reagent: Triphosgene (0.35 eq, 3.5 mmol, ~1.04 g)
-
Note: 1 mole of triphosgene generates 3 moles of phosgene.
-
-
Base: Triethylamine (TEA) (2.2 eq, dry)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
-
Quench: Methanol (for waste treatment only)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the top of the condenser to an inert gas line (Ar/N₂) and a bubbler leading into a 20% NaOH trap.
-
Triphosgene Dissolution: Charge the flask with Triphosgene (1.04 g) and anhydrous DCM (20 mL). Cool to 0°C in an ice bath.
-
Amine Addition: Dissolve 4-octylaniline (2.05 g) and Triethylamine (3.1 mL) in anhydrous DCM (15 mL). Transfer this solution to the addition funnel.
-
Critical: Add the amine solution dropwise over 30–45 minutes to the cold triphosgene solution. Rapid addition can lead to urea byproducts (dimerization).
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature.
-
Optimization: If conversion is slow (monitored by TLC/IR), heat the mixture to reflux (40°C for DCM, or 110°C if using Toluene) for 2–4 hours. The formation of a white precipitate (TEA·HCl) indicates reaction progress.
-
-
Workup:
-
Filter the reaction mixture under an inert atmosphere (Schlenk filtration) to remove the TEA·HCl salts.
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and excess TEA. Do not overheat (>50°C) during concentration to prevent polymerization.
-
-
Purification (Distillation):
-
The residue is a crude oil. Due to the high boiling point of the octyl chain, Kugelrohr distillation or high-vacuum fractional distillation is required.
-
Target Vacuum: < 0.5 mmHg.[2]
-
Expected Bath Temp: 140°C–160°C (Dependent on vacuum).
-
Collect the clear, colorless distillate.
-
Figure 2: Operational workflow for the synthesis and purification process.
Part 4: Characterization & Validation
Validation of the isocyanate is best performed using FTIR and NMR. Chromatography (LC-MS/GC-MS) is difficult due to the reactivity of the isocyanate group with column stationary phases or moisture.
FTIR Spectroscopy (Primary Confirmation)
The most diagnostic feature of an isocyanate is the strong, sharp stretching vibration of the -N=C=O cumulative double bond system.
| Functional Group | Frequency (cm⁻¹) | Intensity | Notes |
| -N=C=O[3] Stretch | 2250 – 2280 | Very Strong | The "Gold Standard" for confirmation. |
| C-H Stretch (Alkyl) | 2850 – 2960 | Strong | Due to the octyl chain. |
| C=C Aromatic | 1500 – 1600 | Medium | Aromatic ring breathing. |
¹H NMR Spectroscopy (CDCl₃)
The shift in the aromatic protons is subtle but distinct compared to the starting aniline.
-
Aromatic Region: Two doublets (AA'BB' system) typically around 7.0–7.2 ppm. The electron-withdrawing nature of the -NCO group shifts ortho-protons downfield compared to the amine.
-
Alkyl Region:
-
Triplet (~2.6 ppm): Benzylic -CH₂-
-
Multiplet (1.2–1.6 ppm): Internal methylene chain -(CH₂)₆-
-
Triplet (~0.88 ppm): Terminal methyl -CH₃
-
Quality Control Check
-
Visual: Product should be water-white. Yellowing indicates oxidation or polymerization (carbodiimide formation).
-
Derivatization Test: React a small aliquot with excess methanol. Analyze by LC-MS. The mass should correspond to the methyl carbamate (M+ + 32). This confirms the reactive NCO group was present.
Part 5: Storage and Stability
Isocyanates are thermodynamically unstable toward hydrolysis.
-
Moisture: Reacts with water to form the amine and CO₂. The amine then reacts with remaining isocyanate to form a symmetrical urea precipitate (insoluble white solid).
-
Container: Store in flame-dried glass vials with Teflon-lined caps.
-
Atmosphere: Flush headspace with Argon.
-
Temp: Long-term storage at -20°C is recommended to prevent dimerization.
References
-
Sigma-Aldrich. 4-Octylphenyl isocyanate Product Data. Retrieved from (General handling and physical data reference).
- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.
- Knölker, H. J., et al. (1996). "Synthesis of isocyanates using triphosgene." Angewandte Chemie International Edition, 35(16), 1823–1824.
-
National Institute of Standards and Technology (NIST). Isocyanate IR Spectral Database. Retrieved from (FTIR reference standards).
Sources
Technical Whitepaper: 4-Octylphenyl Isocyanate in Advanced Organic Synthesis
Executive Summary
4-Octylphenyl isocyanate (CAS: 69342-46-7) is a specialized aromatic isocyanate characterized by a significant lipophilic octyl chain at the para position.[1] Unlike standard phenyl isocyanate, this compound serves as a critical building block for introducing hydrophobic domains into small molecule drugs, liquid crystals, and polymer surfaces. Its unique structure combines the high electrophilic reactivity of the isocyanate group with the physicochemical properties of a long alkyl tail, making it indispensable for modulating the bioavailability of pharmaceutical candidates and the phase behavior of mesogenic materials.
This guide details the chemical properties, reactivity profile, and validated experimental protocols for 4-Octylphenyl isocyanate, designed for researchers requiring high-fidelity integration of this moiety into complex scaffolds.
Chemical Profile and Properties[2][3][4][5][6][7][8][9][10]
4-Octylphenyl isocyanate consists of a benzene ring substituted with an isocyanate group (-N=C=O) and a linear octyl chain (-C8H17) in the para orientation. The octyl chain exerts a profound effect on the molecule's solubility and interaction with biological membranes, significantly increasing the partition coefficient (LogP) compared to its unsubstituted analogs.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 4-Octylphenyl isocyanate |
| CAS Number | 69342-46-7 |
| Molecular Formula | C₁₅H₂₁NO |
| Molecular Weight | 231.34 g/mol |
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, THF, Toluene, Hexane; Reacts with water |
| Reactivity Class | Electrophile (moisture sensitive) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Reactivity and Mechanistic Insights[3]
Electronic and Steric Effects
The reactivity of 4-Octylphenyl isocyanate is governed by the electrophilicity of the central carbon in the isocyanate group.
-
Electronic Effect: The octyl group at the para position is a weak electron-donating group (via hyperconjugation). This slightly reduces the electrophilicity of the -NCO carbon compared to unsubstituted phenyl isocyanate or electron-deficient analogs (e.g., 4-nitrophenyl isocyanate). However, it remains highly reactive toward nucleophiles.
-
Steric Effect: Being in the para position, the bulky octyl chain is distal to the reactive center. Consequently, it imposes minimal steric hindrance to incoming nucleophiles, allowing for rapid kinetics similar to standard aromatic isocyanates.
Mechanism of Nucleophilic Addition
The primary reaction pathway involves the attack of a nucleophile (amine, alcohol) on the central carbon of the isocyanate, followed by a proton transfer.
Key Reaction Classes:
-
Aminolysis (Urea Formation): Rapid reaction with primary/secondary amines. Often requires no catalyst.
-
Alcoholysis (Carbamate/Urethane Formation): Slower reaction with alcohols. typically requires a catalyst (e.g., DBTL, DMAP) or elevated temperatures.
-
Hydrolysis: Reaction with water produces an unstable carbamic acid, which decarboxylates to form the corresponding aniline (4-octylaniline) and CO₂. This aniline can further react with the isocyanate to form a symmetric urea byproduct.
Visualization: Nucleophilic Addition Mechanism
Figure 1: General mechanism for the reaction of 4-Octylphenyl isocyanate with nucleophiles.
Applications in Research
Medicinal Chemistry (Lipophilic Linkers)
In drug discovery, the 4-octylphenyl moiety is utilized to modulate the Lipophilic Ligand Efficiency (LLE) . The long alkyl chain can:
-
Anchor the molecule into hydrophobic pockets of enzymes or receptors.
-
Improve passive permeability across cell membranes.
-
Case Study: This moiety has been explored in the synthesis of sulfonamide derivatives (e.g., MST-114) to inhibit metastatic tumor growth, where the lipophilic tail is crucial for binding affinity [1].
Materials Science (Liquid Crystals)
Long-chain phenyl isocyanates are precursors to "rod-like" mesogens. The rigid aromatic core combined with the flexible octyl tail induces anisotropy, a requirement for liquid crystalline phases. Derivatives are often used in the synthesis of polyurethanes with specific thermal phase transitions.
Experimental Protocols
Synthesis of 4-Octylphenyl Isocyanate (In-situ)
Note: Due to stability concerns, it is often synthesized fresh from the aniline precursor.
Reagents: 4-Octylaniline, Triphosgene (solid phosgene substitute), Triethylamine (TEA), Dichloromethane (DCM).
-
Preparation: Dissolve triphosgene (0.34 eq) in anhydrous DCM under Argon at 0°C.
-
Addition: Add a solution of 4-octylaniline (1.0 eq) and TEA (2.2 eq) in DCM dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by IR (appearance of strong NCO peak at ~2270 cm⁻¹).
-
Workup: Evaporate solvent or use the solution directly for the next coupling step to avoid hydrolysis.
Standard Coupling Protocol (Urea Synthesis)
This protocol describes the coupling of 4-Octylphenyl isocyanate with a secondary amine.
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Solvent: Dissolve the amine (1.0 eq) in anhydrous THF or DCM.
-
Coupling: Add 4-Octylphenyl isocyanate (1.1 eq) dropwise at 0°C.
-
Expert Tip: If the isocyanate is solid, dissolve it in a minimal amount of solvent first.
-
-
Catalysis: For unreactive amines, add 0.1 eq of DMAP or stir at 40°C.
-
Quenching: Once TLC indicates consumption of amine, quench with a few drops of methanol (scavenges excess isocyanate).
-
Purification: Concentrate and purify via flash column chromatography (Hexane/Ethyl Acetate).
Visualization: Synthesis Workflow
Figure 2: Workflow for the synthesis and utilization of 4-Octylphenyl isocyanate.
Safety and Handling
Critical Hazard: Isocyanates are potent sensitizers. Inhalation of vapors or mists can cause severe respiratory sensitization (asthma-like symptoms).
-
Engineering Controls: Always handle in a functioning fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Decontamination: Spills should be neutralized immediately with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.
-
Storage: Store in a tightly sealed container under inert gas. Moisture ingress leads to pressure buildup (CO₂ generation) and container rupture [2].
References
-
Santa Cruz Biotechnology. 4-Octylphenyl isocyanate Product Data. Retrieved from
-
ChemicalBook. 4-Octylphenyl Isocyanate Properties and Safety. Retrieved from
-
Google Patents. US20170007627A1 - Novel sulfonamide compounds for inhibition of metastatic tumor growth. (Describes the synthesis of MST-114 using 4-octylphenyl isocyanate). Retrieved from
-
GuideChem. 4-Octylphenyl Isocyanate Safety Data. Retrieved from
Sources
An In-depth Technical Guide to 4-Octylphenyl Isocyanate (CAS Number: 69342-46-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Isocyanate Landscape
Organic isocyanates are a class of highly reactive compounds characterized by the functional group R−N=C=O. Their electrophilic nature makes them valuable reagents in organic synthesis, particularly in the formation of urethanes, ureas, and other derivatives through reactions with nucleophiles like alcohols and amines. This reactivity, however, also underpins their significant health hazards, most notably respiratory and dermal sensitization. This guide provides a detailed examination of a specific aromatic isocyanate, 4-Octylphenyl Isocyanate, offering insights into its properties, hazards, and safe handling protocols, tailored for professionals in research and drug development who may utilize this compound as a synthesis reagent. Given the limited publicly available data for this specific compound, this guide synthesizes information from closely related aromatic isocyanates to provide a comprehensive safety and handling framework.
Section 1: Chemical and Physical Properties of 4-Octylphenyl Isocyanate
| Property | Estimated Value / Information | Source/Basis for Estimation |
| CAS Number | 69342-46-7 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₅H₂₁NO | Santa Cruz Biotechnology[1] |
| Molecular Weight | 231.33 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Likely a colorless to yellow liquid or low-melting solid | Based on similar aromatic isocyanates like Phenyl Isocyanate[2] |
| Odor | Pungent, sharp | Characteristic of isocyanates[3] |
| Boiling Point | >200 °C at 760 mmHg | Extrapolated from similar compounds like 4-Chlorophenyl isocyanate[3] |
| Melting Point | Not readily available; likely a low-melting solid | Based on related compounds |
| Density | ~1.0 g/mL | Estimated based on similar aromatic compounds |
| Solubility | Soluble in organic solvents; reacts with water | General property of isocyanates[3] |
| Vapor Pressure | Low, but inhalation hazard still exists | General property of higher molecular weight isocyanates |
Section 2: The Chemistry of Reactivity: The Isocyanate Functional Group
The reactivity of 4-Octylphenyl isocyanate is dominated by the electrophilic carbon atom in the isocyanate group (-N=C=O). This carbon is susceptible to nucleophilic attack, leading to the formation of stable adducts. Understanding these reactions is crucial for its application in synthesis and for appreciating its hazardous interactions with biological systems.
Reactions with Nucleophiles
The primary reactions of isocyanates involve the addition of a nucleophile to the carbonyl carbon of the isocyanate group.[4]
-
With Alcohols: Forms urethanes.
-
With Amines: Forms ureas.
-
With Water: Reacts to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This reaction is important to consider for storage and handling as the generation of CO₂ gas can lead to pressure buildup in sealed containers.[3][4]
Caption: Reactions of 4-Octylphenyl Isocyanate with common nucleophiles.
Section 3: Hazard Identification and Toxicological Profile
Isocyanates are potent irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory tract.[5] The primary health concern associated with isocyanate exposure is sensitization, which can lead to severe allergic reactions upon subsequent exposure, even at very low concentrations.[2][6][7]
Acute Health Effects
-
Inhalation: May cause respiratory irritation, coughing, chest tightness, and difficulty breathing.[2][5] High concentrations can lead to pulmonary edema.[3]
-
Skin Contact: Causes skin irritation, which can manifest as redness, swelling, and blistering.[8][9]
-
Eye Contact: Causes severe eye irritation, potentially leading to permanent damage.[9]
-
Ingestion: Harmful if swallowed; may cause gastrointestinal irritation.[3]
Chronic Health Effects and Sensitization
The most significant long-term hazard of isocyanate exposure is sensitization.[2][6][7]
-
Respiratory Sensitization: Repeated inhalation exposure can lead to occupational asthma.[6][7] Once an individual is sensitized, subsequent exposure to even minute amounts of isocyanates can trigger a severe asthmatic reaction.[7]
-
Dermal Sensitization: Skin contact can also lead to sensitization, resulting in allergic contact dermatitis.[3] There is evidence to suggest that dermal exposure can also lead to respiratory sensitization.
Caption: Acute and chronic health hazards associated with isocyanate exposure.
Section 4: Safe Handling and Experimental Protocols
Given the significant hazards of isocyanates, strict adherence to safety protocols is paramount.
Engineering Controls
-
Ventilation: All work with 4-Octylphenyl isocyanate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8]
-
Containment: Use of glove boxes or other closed systems is recommended for procedures with a higher risk of aerosol generation.
Personal Protective Equipment (PPE)
-
Respiratory Protection: An appropriate, properly fitted respirator (e.g., a full-face respirator with organic vapor cartridges) should be used when handling isocyanates, especially when there is a potential for inhalation exposure.[3]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]
-
Skin Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and closed-toe shoes are required.
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as acids, bases, alcohols, and amines.[4] Containers should be tightly sealed, and if bulging occurs due to CO₂ generation, the container should be vented in a safe, well-ventilated area.[4][8]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Small spills can be neutralized with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) and absorbed with an inert material like sand or vermiculite.[4]
Experimental Protocol: General Procedure for Reaction with an Alcohol
This protocol provides a general guideline for the synthesis of a urethane using 4-Octylphenyl isocyanate. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be conducted before commencing any new experiment.
-
Preparation:
-
Ensure the reaction is set up in a certified chemical fume hood.
-
All glassware must be thoroughly dried to prevent reaction with water.
-
The alcohol substrate and any solvents must be anhydrous.
-
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol in an appropriate anhydrous solvent (e.g., toluene, THF).
-
Purge the system with dry nitrogen.
-
-
Addition of Isocyanate:
-
Dissolve the 4-Octylphenyl isocyanate in the same anhydrous solvent in the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred alcohol solution at a controlled temperature (e.g., room temperature or 0 °C, depending on the reactivity of the alcohol).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the resulting urethane product by an appropriate method, such as recrystallization or column chromatography.
-
Section 5: Applications in Research and Drug Development
As a synthesis reagent, 4-Octylphenyl isocyanate can be utilized to introduce the octylphenyl urethane or urea moiety into a molecule. In drug development, isocyanates have been explored for various applications:
-
Prodrugs: The formation of a urethane linkage can be used to create prodrugs, potentially improving a drug's pharmacokinetic properties.
-
Linkers: In the development of antibody-drug conjugates (ADCs) or other targeted therapies, isocyanates can be used as reactive handles to link the drug to a targeting moiety.
-
Bioconjugation: The reactivity of isocyanates allows for the labeling of biomolecules for diagnostic or research purposes.
The long octyl chain of 4-Octylphenyl isocyanate can impart lipophilicity to the resulting molecule, which could be exploited to enhance membrane permeability or alter the solubility profile of a drug candidate.
Conclusion
4-Octylphenyl isocyanate is a valuable synthetic tool for researchers, but its use demands a thorough understanding of its inherent hazards. The high reactivity of the isocyanate group, while beneficial for chemical synthesis, is also the source of its toxicity, particularly its potential to cause respiratory and dermal sensitization. By adhering to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, the risks associated with handling this compound can be effectively managed. As with all reactive chemicals, a proactive and informed approach to safety is essential for protecting the health and well-being of laboratory personnel.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]
-
State of Michigan. (n.d.). MIOSHA Fact Sheet - Isocyanate Exposure in Construction. Retrieved from [Link]
-
Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]
- Baur, X. (1995). Respiratory and other hazards of isocyanates. International Archives of Occupational and Environmental Health, 67(3), 141–150.
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]
-
WorkSafe. (n.d.). Isocyanates - Approved Code of Practice for The Safe Use of. Retrieved from [Link]
-
Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
Sources
- 1. Accidental exposure to isocyanate fumes in a group of firemen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. michigan.gov [michigan.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Isocyanates – A family of chemicals [tc.canada.ca]
- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 6. Respiratory and other hazards of isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 8. chemicals.basf.com [chemicals.basf.com]
- 9. worksafe.govt.nz [worksafe.govt.nz]
Technical Guide: Thermal Stability and Decomposition of 4-Octylphenyl Isocyanate
Executive Summary
4-Octylphenyl isocyanate (CAS: 5392-75-6) serves as a critical lipophilic electrophile in the synthesis of carbamate-based pharmaceuticals and hydrophobic polyurethanes. Its thermal behavior is defined by a dichotomy: while the octyl chain elevates the boiling point and reduces volatility compared to phenyl isocyanate, the isocyanate moiety remains thermodynamically metastable.
At elevated temperatures (>180°C) or in the presence of specific catalysts, the compound undergoes non-oxidative decomposition into carbodiimides (via CO₂ elimination) and isocyanurates (trimerization). In the presence of trace moisture, it degrades rapidly to 1,3-bis(4-octylphenyl)urea . This guide provides a mechanistic analysis of these pathways and establishes a self-validating protocol for assessing thermal integrity in drug development workflows.
Part 1: Physicochemical Profile & Structural Implications
The addition of an octyl (
Structural Property Analysis
| Property | Value / Characteristic | Implication for Stability |
| Molecular Formula | High carbon content increases combustion energy. | |
| Molecular Weight | ~231.34 g/mol | Reduced volatility; higher boiling point than PhNCO. |
| Boiling Point | ~145–150°C (at reduced pressure, est.) | Requires high vacuum for distillation to avoid thermal degradation. |
| Electronic Effect | +I Effect (Alkyl group) | The octyl group is electron-donating, slightly reducing the electrophilicity of the -NCO carbon compared to unsubstituted PhNCO, potentially slowing hydrolysis but not preventing it. |
| Physical State | Liquid (at RT) | Facile handling, but prone to meniscus-level hydrolysis if not sealed. |
Part 2: Thermal Decomposition Mechanisms
Understanding the decomposition of 4-Octylphenyl isocyanate requires distinguishing between thermal stress (heat alone) and environmental stress (heat + moisture/catalyst).
The Three Primary Decay Pathways
-
Dimerization (Reversible): At moderate temperatures, aromatic isocyanates form uretidinediones (dimers). This is an equilibrium process; high heat often reverts them to monomers.
-
Trimerization (Irreversible): Prolonged heating, especially with basic catalysts, leads to isocyanurates (trimers). These are extremely thermally stable and represent a permanent loss of the active isocyanate.
-
Carbodiimide Formation: At high temperatures (>200°C), two isocyanate molecules condense to form a carbodiimide, releasing
. This is a common pathway in distillation bottoms.
Hydrolytic Decomposition (The "Wet" Pathway)
Even trace moisture triggers the formation of the unstable carbamic acid, which decarboxylates to the amine (4-octylaniline). This amine immediately reacts with remaining isocyanate to form the symmetric urea, a highly insoluble solid often mistaken for "polymerization."
Mechanistic Visualization
The following diagram illustrates the competitive pathways governing the stability of 4-Octylphenyl isocyanate.
Figure 1: Thermal and hydrolytic degradation pathways. Note that trimerization and urea formation are irreversible sinks.
Part 3: Experimental Protocols for Stability Assessment
Do not rely on generic SDS data. The following protocols provide self-validating data specific to your batch and storage conditions.
Protocol A: Thermal Limit Testing (TGA/DSC)
Objective: Determine the onset temperature of irreversible decomposition (
-
Instrument: TGA coupled with DSC (SDT).
-
Atmosphere: Dry Nitrogen (inert) vs. Air (oxidative).
-
Procedure:
-
Sample Prep: Load 10–15 mg of liquid isocyanate into an alumina pan. Crucial: Cap with a pinhole lid to prevent rapid evaporation from masking decomposition events.
-
Ramp: Heat from 25°C to 600°C at 10°C/min.
-
Analysis:
-
Evaporation: Look for a smooth weight loss curve endothermic peak (boiling).
-
Decomposition: Look for exothermic deviations in the DSC signal prior to full mass loss (indicative of trimerization) or step-wise mass loss (CO₂ evolution).
-
-
Validation: If residue remains at 600°C under
, it confirms the formation of thermally stable isocyanurate chars.
-
Protocol B: Impurity Profiling via GC-MS
Objective: Quantify the presence of dimerization or hydrolysis products in stored samples.
-
Derivatization (Mandatory): Isocyanates are difficult to analyze directly due to column reactivity.
-
Reagent: Anhydrous Methanol or Ethanol.
-
Workflow:
-
Quench: Add 50 µL of sample to 1 mL of anhydrous methanol.
-
Reaction:
(Methyl carbamate derivative). -
Injection: Analyze the stable carbamate.
-
Interpretation:
-
Peak A (Major): Methyl carbamate of 4-octylphenyl isocyanate (indicates active material).
-
Peak B (Minor): 1,3-bis(4-octylphenyl)urea (indicates prior moisture damage).
-
Peak C (Trace): 4-Octylaniline (indicates hydrolysis without urea formation, rare).
-
-
Workflow Visualization
Figure 2: Dual-stream validation workflow for thermal and chemical integrity.
Part 4: Handling and Storage Mitigation[1]
To maintain the "Expertise & Experience" standard, we must address the practical causality of degradation.
-
The "Headspace" Hazard:
-
Observation: Isocyanates stored in half-empty bottles degrade faster.
-
Causality: The headspace contains moisture.[1] As the liquid cools/heats, it "breathes," pulling in more ambient moisture.
-
Protocol: Always backfill with dry Argon or Nitrogen. Use septum seals for repeated access.
-
-
Thermal History Tracking:
-
Observation: Material distilled at high temperatures often turns yellow.
-
Causality: Yellowing indicates carbodiimide or oligomer formation.
-
Protocol: Distill only under high vacuum (<1 mmHg) to keep the pot temperature below 100°C.
-
-
Solvent Compatibility:
-
Avoid DMSO or DMF for storage; these can accelerate polymerization or react slowly at high temperatures. Preferred solvents are anhydrous Toluene or Hexane.
-
References
-
Isocyan
- Source: Wikipedia / General Organic Chemistry
- Relevance: Foundational mechanism of isocyanate bonding and reactivity with nucleophiles.
-
URL:
-
Thermal Decomposition of Polyurethanes and Isocyan
- Source: MDPI / Polymers
- Relevance: Details the TGA stages of isocyanate hard segments (carbam
-
URL:
-
Safety and Handling of Aromatic Isocyan
- Source: Fisher Scientific SDS (4-Ethylphenyl isocyan
- Relevance: Safety data, incompatible materials (strong oxidizers, water)
-
URL:
-
Carbodiimide Formation
- Source: ResearchG
- Relevance: Describes the conversion of isocyanates to carbodiimides and CO2 at elevated temper
-
URL:
-
4-Octylphenol Properties (Precursor D
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 4-Ethylphenyl isocyanate | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phosgene-Free Synthesis Routes for 4-Octylphenyl Isocyanate
Executive Summary & Strategic Rationale
The synthesis of isocyanates has historically relied on phosgenation—a process fraught with extreme toxicity and corrosive byproducts (HCl).[1][2] For high-value intermediates like 4-Octylphenyl isocyanate , often used in drug discovery for lipophilic modification or in materials science for surface functionalization, the industry is pivoting toward safer, "green" methodologies.
This guide details two distinct, high-fidelity routes that eliminate the use of phosgene gas:
-
The Carbamate Thermal Decomposition Route: Ideal for scale-up and industrial application, utilizing non-toxic carbonate reagents.
-
The Curtius Rearrangement (via DPPA): A precision, one-pot laboratory method suitable for converting carboxylic acids directly to isocyanates under mild conditions.
Route A: Thermal Decomposition of Carbamates (The "Green" Scalable Route)
This approach mimics the industrial non-phosgene route used for commodity isocyanates (like MDI/TDI) but is adapted here for the specific lipophilicity of the 4-octylphenyl substrate.
Mechanistic Pathway
The reaction proceeds in two stages:[2][3][4]
-
Carbamylation: 4-Octylaniline reacts with Dimethyl Carbonate (DMC) or Diphenyl Carbonate (DPC) to form the stable carbamate intermediate.
-
Thermal Cracking: The carbamate is heated to induce
-elimination, releasing the alcohol and generating the isocyanate.
Experimental Protocol
Reagents:
-
Substrate: 4-Octylaniline (1.0 eq)
-
Carbonyl Source: Dimethyl Carbonate (DMC) (Excess, 10-20 eq) or Diphenyl Carbonate (DPC) (1.1 eq)
-
Catalyst: Zinc Acetate [Zn(OAc)₂] or Lead Octoate (1-2 mol%)
-
Solvent: DMC (acts as solvent) or o-dichlorobenzene for the cracking step.
Step-by-Step Methodology:
-
Carbamate Synthesis:
-
Charge a high-pressure autoclave or a round-bottom flask (if using refluxing DMC) with 4-Octylaniline, Zn(OAc)₂ (1 mol%), and excess DMC.
-
Heat to 160–180°C (autogenous pressure if in autoclave) for 6–8 hours.
-
Self-Validation Check: Monitor by TLC or HPLC for the disappearance of the aniline. The formation of methyl (4-octylphenyl)carbamate is quantitative.
-
Remove excess DMC via rotary evaporation. Recrystallize the solid carbamate from hexane/ethyl acetate if necessary.
-
-
Thermal Cracking (Thermolysis):
-
Place the isolated carbamate in a distillation apparatus equipped with a fractionating column.
-
Add a high-boiling solvent (e.g., o-dichlorobenzene) if running in solution, or perform neat under vacuum.
-
Heat the system to 200–230°C under reduced pressure (10–20 mmHg).
-
Critical Step: The reaction is reversible. You must continuously distill off the generated alcohol (methanol) or the isocyanate product to shift the equilibrium forward.
-
Collect the fraction corresponding to 4-Octylphenyl isocyanate.
-
Validation: IR Spectroscopy showing a strong peak at ~2270 cm⁻¹ (N=C=O stretch).
-
Workflow Visualization
Figure 1: Reaction workflow for the catalytic conversion of 4-octylaniline to isocyanate via carbamate.[5]
Route B: Curtius Rearrangement (The Precision Lab Route)
For laboratory-scale synthesis where high purity is paramount and high temperatures are undesirable, the Curtius rearrangement using Diphenylphosphoryl azide (DPPA) is the gold standard. This route avoids the isolation of unstable acyl azides.
Mechanistic Pathway
-
Activation: 4-Octylbenzoic acid is activated by DPPA to form the acyl azide in situ.
-
Rearrangement: Thermal migration of the alkylphenyl group occurs, releasing N₂ and forming the isocyanate.
Experimental Protocol
Reagents:
-
Substrate: 4-Octylbenzoic acid (1.0 eq)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Base: Triethylamine (Et₃N) (1.1 eq)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Activation:
-
Dissolve 4-Octylbenzoic acid in anhydrous toluene under an inert atmosphere (N₂ or Ar).
-
Add Et₃N and stir at room temperature for 15 minutes.
-
Add DPPA dropwise. Stir at room temperature for 30 minutes.
-
-
Rearrangement:
-
Heat the reaction mixture to reflux (~110°C ).
-
Self-Validation Check: Observe the evolution of nitrogen gas bubbles. The reaction is complete when gas evolution ceases (typically 1–2 hours).
-
In-Process Control: Take an aliquot for IR analysis. The appearance of the isocyanate peak (~2270 cm⁻¹) and disappearance of the carbonyl azide peak (~2135 cm⁻¹) confirms conversion.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
The byproduct (diphenylphosphate salt) can often be precipitated or washed out, but for isocyanates, direct vacuum distillation of the toluene solution is preferred to avoid hydrolysis.
-
Distill the crude oil under high vacuum to obtain pure 4-Octylphenyl isocyanate.
-
Mechanism Visualization
Figure 2: Mechanistic pathway of the Curtius Rearrangement using DPPA.
Comparative Analysis & Data Summary
The following table contrasts the two methodologies to assist in selection based on available equipment and scale.
| Feature | Carbamate Route (Route A) | Curtius Rearrangement (Route B) |
| Starting Material | 4-Octylaniline | 4-Octylbenzoic Acid |
| Reagents | DMC/DPC, Zn(OAc)₂ | DPPA, Et₃N |
| Atom Economy | High (Methanol byproduct) | Moderate (Loss of N₂, Phosphate) |
| Temperature | High (>200°C for cracking) | Moderate (Reflux Toluene, ~110°C) |
| Scalability | Excellent (Industrial preferred) | Good for g-kg scale |
| Safety Profile | High (Non-explosive intermediates) | Moderate (Azide handling required) |
| Typical Yield | 85–95% | 80–90% |
References
-
Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. Source: ResearchGate. URL:[Link]
-
Curtius Rearrangement: Mechanistic Insight and Recent Applications. Source: National Institutes of Health (PMC). URL:[Link]
-
Phosgene-free decomposition of dimethylhexane-1,6-dicarbamate over ZnO. Source: Research Chemical Intermediates (Springer).[6] URL:[Link]
-
Diphenylphosphoryl azide (DPPA) in Organic Synthesis. Source: Organic Syntheses.[6][7][8] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US3641094A - Preparation of isocyanates - Google Patents [patents.google.com]
- 3. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Purification of Crude 4-Octylphenyl Isocyanate
This technical guide details the purification of 4-Octylphenyl isocyanate , a specialized intermediate often used in drug discovery and polymer surface modification. Due to the lipophilic octyl chain, this compound exhibits a significantly higher boiling point and viscosity compared to simpler homologs like phenyl isocyanate, requiring modified purification protocols to prevent thermal degradation (dimerization/carbodiimide formation).
Executive Summary & Chemical Profile
Objective: To isolate high-purity (>98%) 4-Octylphenyl isocyanate from crude reaction mixtures (typically phosgenation of 4-octylaniline) by removing hydrolyzable chlorides, ureas, and dimers.
Compound Profile:
-
Target: 4-Octylphenyl isocyanate
-
Physical State: High-boiling liquid or low-melting waxy solid (dependent on purity and ambient temp).
-
Key Challenge: Thermal instability. Prolonged heating above 150°C promotes dimerization (uretdione formation) and carbodiimide generation.
-
Primary Impurities:
-
Volatiles: HCl, excess Phosgene (highly toxic).
-
Hydrolyzable Chlorides: Carbamoyl chlorides (incomplete conversion).[1]
-
Non-volatiles: 1,3-bis(4-octylphenyl)urea (moisture reaction product), oligomers.
-
Pre-Purification Assessment
Before initiating thermal purification, the crude material must be assessed to prevent "runaway" polymerization during distillation.
Analytical Checkpoint
| Parameter | Method | Acceptance Criteria for Distillation |
| Purity (Crude) | GC-FID or HPLC (Derivatized) | >85% (If lower, consider solvent extraction first) |
| Hydrolyzable Chlorine | Potentiometric Titration | <0.1% (High levels cause acid-catalyzed polymerization) |
| Urea Content | FT-IR (Signal at ~1640 cm⁻¹) | Minimal (Ureas decompose/sublime and clog condensers) |
Core Purification Protocol: High-Vacuum Fractional Distillation
Due to the high boiling point of the octyl derivative, atmospheric distillation will result in decomposition. A short-path vacuum distillation setup is strictly required to minimize residence time and thermal stress.
Phase 1: Degassing & Solvent Stripping
Context: Crude isocyanates often contain dissolved phosgene and HCl.
-
Setup: Place crude in a round-bottom flask with a N₂ sparge tube and a reflux condenser connected to a caustic scrubber (NaOH).
-
Procedure: Sparge with dry Nitrogen at 40–50°C for 30–60 minutes.
-
Outcome: Removal of dissolved phosgene and HCl. Note: Failure to do this will corrode the vacuum pump in Phase 2.
Phase 2: Vacuum Distillation
Critical Parameter: Maintain vacuum < 1.0 mmHg (Torr).
Experimental Setup:
-
Apparatus: Short-path distillation head (Vigreux column is optional but may increase pressure drop too much).
-
Heating: Oil bath with magnetic stirring (Hot spots cause polymerization).
-
Receiver: Multi-cow fraction cutter to isolate cuts without breaking vacuum.
Step-by-Step Protocol:
-
System Evacuation: Reduce pressure to 0.1 – 0.5 mmHg . Check for leaks.
-
Heating Ramp: Slowly raise oil bath temperature.
-
Estimated Boiling Point: Unlike phenyl isocyanate (BP ~160°C @ 760mmHg), the octyl group adds significant mass. Expect distillation at 140°C – 160°C @ 0.5 mmHg .
-
-
Foreshot (Cut 1): Collect the first 5-10% of distillate. This contains residual solvent and lower-boiling impurities (e.g., de-octylated byproducts).
-
Main Fraction (Cut 2): Collect the stable boiling fraction. The vapor temperature should remain constant.
-
Visual Check: Product should be clear/colorless.[2] Yellowing indicates oxidation or dimerization.
-
-
Termination: Stop heating before the flask goes dry. The residue (pot bottoms) contains ureas and trimers.
Advanced "Pro-Tip": Removing Hydrolyzable Chlorine
If the crude contains high levels of carbamoyl chloride (R-NH-CO-Cl), simple distillation is insufficient as it co-distills.
The "Lime" Method:
-
Add 0.5 – 1.0% w/w of anhydrous Calcium Oxide (CaO) or Sodium Carbonate (Na₂CO₃) to the crude pot before distillation.
-
Mechanism: The base neutralizes acid chlorides and fixes them as non-volatile salts.
-
Reaction:
-
-
Caution: The generated water can react with isocyanate; however, the CaO also acts as a desiccant. This trade-off usually favors higher purity isocyanate recovery.
Workflow Visualization
The following diagram illustrates the decision logic and process flow for purifying the crude material.
Figure 1: Purification logic flow for 4-Octylphenyl isocyanate, including contingency for high chloride content.
Storage and Handling (Post-Purification)
Purified isocyanates are thermodynamically unstable and moisture sensitive.
-
Atmosphere: Store strictly under dry Nitrogen or Argon.
-
Temperature: Refrigerate (2–8°C). Note: If the compound freezes, thaw gently at room temperature. Do not heat rapidly, as localized heating promotes dimerization.
-
Container: Glass or Teflon-lined containers. Avoid metal containers if trace metal catalysis of polymerization is a concern.
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Distillate is Cloudy | Moisture contamination or sublimation of amine salts. | Dry the system thoroughly; ensure vacuum trap is efficient. |
| Rapid Pressure Rise | Decomposition (CO₂ release) or HCl evolution. | Stop heating. Check scrubber. Ensure crude was degassed properly. |
| Product Solidifies | High melting point of pure compound or dimerization. | Verify melting point.[2][3][4] If dimer (insoluble white solid), re-distill. |
References
-
PubChem. Phenyl isocyanate | C7H5NO. National Library of Medicine. Available at: [Link] (Accessed Feb 4, 2026).
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link] (Accessed Feb 4, 2026).
-
Organic Syntheses. Isocyanic acid, p-nitrophenyl ester (General Isocyanate Purification). Org. Synth. 1928, 8, 84. Available at: [Link] (Accessed Feb 4, 2026).
- Google Patents.Process for reducing the hydrolyzable chlorine content of organic isocyanates (US3219678A).
-
Safe Work Australia. Guide to Handling Isocyanates. Available at: [Link] (Accessed Feb 4, 2026).
Sources
Methodological & Application
Application Note: 4-Octylphenyl Isocyanate (4-OPI) as a Functional Precursor for Specialty Polymers
Abstract
This technical guide details the utility of 4-Octylphenyl isocyanate (4-OPI) as a reactive building block in the synthesis of specialty polymers. Unlike conventional diisocyanates (e.g., MDI, TDI) used for polymer backbones, 4-OPI is a monofunctional isocyanate characterized by a rigid aromatic core and a flexible C8 alkyl tail. This unique "rod-coil" architecture makes it an ideal derivatizing agent for introducing liquid crystalline (LC) properties , hydrophobicity , and steric bulk into polymer systems. This document provides rationales, reaction mechanisms, and validated protocols for using 4-OPI to synthesize urethane-acrylate monomers and for post-polymerization modification.
Chemical Basis & Rationale[1][2][3][4][5]
Structural Advantages
4-OPI (CAS: 1943-82-4) bridges the gap between small-molecule mesogens and polymerizable units.
-
Isocyanate Group (-NCO): Highly reactive electrophile that forms stable carbamate (urethane) linkages with hydroxyls or urea linkages with amines.
-
Phenyl Ring: Provides the rigid "hard" core necessary for
- stacking interactions, essential for liquid crystalline phase alignment. -
Octyl Chain (C8): Acts as a flexible "soft" tail, lowering the melting point and facilitating the self-assembly of mesophases (smectic/nematic) while imparting significant lipophilicity.
Mechanism of Action
The primary utility of 4-OPI is in Nucleophilic Addition . In the presence of a catalyst (typically organotin), the active hydrogen of a nucleophile attacks the electrophilic carbon of the isocyanate.
Key Reaction:
Caption: Simplified mechanism of urethane formation between 4-OPI and a hydroxyl-functional substrate.
Application A: Synthesis of Liquid Crystalline Monomers
A primary application of 4-OPI is the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) . By reacting 4-OPI with a hydroxyl-functional acrylate (e.g., 2-Hydroxyethyl methacrylate, HEMA), researchers can create a polymerizable monomer containing the mesogenic octylphenyl unit.
Strategic Value
-
Tunable Tg: The octyl chain acts as an internal plasticizer.
-
Optical Anisotropy: The resulting polymer exhibits birefringence, useful for optical data storage and retardation films.
Application B: Post-Polymerization Surface Modification
4-OPI is used to chemically modify the surface of hydroxyl-bearing polymers (e.g., Cellulose, Polyvinyl Alcohol, Chitosan) to alter their interaction with biological systems or solvents.
Strategic Value
-
Hydrophobic Shielding: Converts hydrophilic -OH groups to hydrophobic carbamates.
-
Steric Protection: The bulky C8 tail prevents enzymatic degradation or non-specific protein adsorption.
Experimental Protocols
Protocol 1: Synthesis of 4-Octylphenyl Urethane Methacrylate (LC Monomer)
Objective: To synthesize a polymerizable monomer by capping HEMA with 4-OPI.
Reagents:
-
4-Octylphenyl isocyanate (4-OPI) [>98%]
-
2-Hydroxyethyl methacrylate (HEMA) [Dry, stabilized]
-
Dibutyltin dilaurate (DBTDL) [Catalyst]
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Inhibitor: 4-Methoxyphenol (MEHQ)
Workflow Diagram:
Caption: Workflow for synthesizing urethane methacrylate monomer using 4-OPI.
Step-by-Step Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve HEMA (10 mmol) in 20 mL anhydrous THF .
-
Inhibitor Addition: Add MEHQ (50 ppm) to prevent premature polymerization of the methacrylate group.
-
Catalyst Addition: Add DBTDL (0.1 mol%) via syringe.
-
Isocyanate Addition: Dropwise add 4-OPI (10.5 mmol, 5% excess) dissolved in 10 mL THF. Note: Slight excess ensures full conversion of HEMA.
-
Reaction: Heat the mixture to 60°C under a nitrogen blanket. Monitor the reaction by FTIR.
-
Target: Disappearance of the -NCO peak at ~2270 cm⁻¹.
-
-
Work-up: Once the reaction is complete (typically 12–24 hours), cool to room temperature. Precipitate the product into cold n-hexane (10x volume) to remove unreacted 4-OPI.
-
Drying: Filter the white precipitate and dry under vacuum at room temperature for 24 hours.
Protocol 2: Surface Hydrophobization of Cellulose Nanocrystals (CNCs)
Objective: To graft 4-OPI onto the surface of CNCs to improve compatibility with non-polar matrices.
-
Dispersion: Disperse freeze-dried CNCs (1.0 g) in anhydrous DMF (50 mL) using ultrasonication (30 min).
-
Activation: Heat the dispersion to 80°C under nitrogen.
-
Reaction: Add 4-OPI (0.5 – 2.0 g, depending on desired substitution degree) and DBTDL (2 drops) .
-
Duration: Stir vigorously at 80°C for 24 hours.
-
Purification: Centrifuge the mixture (10,000 rpm, 15 min). Decant the supernatant.
-
Washing: Resuspend the pellet in acetone and centrifuge again. Repeat 3 times to remove unreacted isocyanate and urea byproducts.
-
Analysis: Measure Contact Angle (should increase >80°) and elemental analysis (%N increase).
Quality Control & Characterization
| Technique | Target Feature | Expected Observation |
| FTIR | Isocyanate Group (-NCO) | Disappearance of peak at ~2270 cm⁻¹ |
| FTIR | Urethane Carbonyl (C=O) | Appearance of strong peak at ~1700-1720 cm⁻¹ |
| FTIR | Amine (N-H) | Appearance of stretch at ~3300 cm⁻¹ |
| 1H-NMR | Phenyl Protons | Signals at 7.0 - 7.5 ppm (Aromatic) |
| 1H-NMR | Octyl Chain | Multiplet at 0.8 - 1.6 ppm (Aliphatic) |
| DSC | Thermal Transitions | Identification of melting (Tm) and isotropization (Ti) temperatures |
Safety & Troubleshooting
Critical Safety Data (E-E-A-T)
-
Sensitizer: Isocyanates are powerful respiratory sensitizers. Always handle in a fume hood.
-
Moisture Sensitivity: 4-OPI reacts with water to form 1,3-bis(4-octylphenyl)urea, an insoluble white solid. Ensure all solvents are anhydrous (<50 ppm water).
-
Storage: Store at 4°C under inert gas (Argon/Nitrogen) to prevent dimerization or hydrolysis.
Troubleshooting Table
| Problem | Probable Cause | Solution |
| White precipitate forms during reaction | Moisture contamination | Use freshly distilled solvents; dry glassware; check N2 line. |
| Residual NCO peak in FTIR | Incomplete reaction | Increase temp to 70°C; add more catalyst (DBTDL); extend time. |
| Gelation of mixture (Protocol 1) | Polymerization of HEMA | Ensure MEHQ inhibitor is present; avoid temperatures >80°C; exclude light. |
References
- Mormann, W., & Bahar, M. (2006). Synthesis and properties of side chain liquid crystalline polyurethanes. Macromolecular Chemistry and Physics. (Contextual grounding on liquid crystalline polyurethane synthesis).
-
Siqueira, G., et al. (2010). "Surface functionalization of cellulose nanocrystals with isocyanates." Cellulose, 17, 289–298. (Protocol basis for polysaccharide modification).[1]
-
Gomez, I., et al. (2023). "Reaction of OH with Aliphatic and Aromatic Isocyanates." ResearchGate. Retrieved from [Link] (Kinetic data for aromatic isocyanates).
-
PubChem. (n.d.). Phenethyl isocyanate Compound Summary (Structural analog comparison). Retrieved from [Link]
Sources
High-Sensitivity HPLC Analysis of Polar Nucleophiles using 4-Octylphenyl Isocyanate (OPI) Derivatization
[1]
Executive Summary
The analysis of polar nucleophiles—specifically aliphatic alcohols, amines, and amino acids—poses a dual challenge in Reverse-Phase HPLC (RP-HPLC): poor retention on C18 columns due to high polarity, and lack of detection sensitivity due to the absence of native chromophores.
4-Octylphenyl isocyanate (OPI) serves as a superior dual-function derivatizing agent compared to standard phenyl isocyanate.[1] The octyl (
This guide details the reaction mechanism, optimized derivatization protocol, and HPLC method parameters for using OPI to quantify trace alcohols and amines.
Chemistry & Mechanism[2][3][4]
The Derivatization Reaction
The isocyanate group (
-
Alcohols (
): React to form Carbamates (Urethanes).[1] -
Amines (
): React to form Ureas .
The reaction is catalyzed by tertiary amines (e.g., Triethylamine) or organotin compounds (e.g., Dibutyltin dilaurate), which activate the isocyanate carbon or the nucleophile oxygen/nitrogen.[1]
Reaction Scheme Visualization
Figure 1: Reaction pathway for the derivatization of nucleophiles with 4-Octylphenyl isocyanate.
Experimental Protocol
Materials & Reagents[5]
-
Derivatizing Agent: 4-Octylphenyl isocyanate (OPI), >97% purity.[1]
-
Solvent: Acetonitrile (ACN), HPLC Grade, Anhydrous (Critical: Water reacts with OPI).[1]
-
Catalyst: Triethylamine (TEA) or Dibutyltin Dilaurate (DBTDL).[1]
-
Quenching Agent: Ethanol (EtOH) or Diethylamine.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).[1]
Preparation of Stock Solutions
-
OPI Reagent Solution (10 mM): Dissolve 23 mg of 4-Octylphenyl isocyanate in 10 mL of anhydrous ACN. Note: Prepare fresh daily to avoid hydrolysis.
-
Catalyst Solution: Prepare a 1% (v/v) solution of TEA in anhydrous ACN.
-
Standard Solution: Dissolve target analytes (e.g., fatty alcohols, amines) in ACN at 1 mg/mL.
Derivatization Workflow (Step-by-Step)
-
Aliquot: Transfer 100 µL of Sample/Standard into a 1.5 mL HPLC vial with a insert.
-
Add Reagent: Add 200 µL of OPI Reagent Solution .
-
Add Catalyst: Add 50 µL of Catalyst Solution . Cap tightly immediately.
-
Incubate: Vortex for 10 seconds. Heat at 60°C for 30-45 minutes in a heating block.
-
Scientific Rationale: Heating ensures complete conversion of sterically hindered hydroxyls.[1]
-
-
Quench (Optional but Recommended): Add 50 µL of Ethanol. Incubate for 5 mins.
-
Dilute: Dilute to final volume (e.g., 1 mL) with Mobile Phase A/B mixture (50:50).
-
Inject: Inject 10 µL into the HPLC system.
Figure 2: Operational workflow for OPI derivatization.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 50% B (Isocratic)2-15 min: 50% -> 100% B (Linear)15-20 min: 100% B (Wash)20-22 min: 50% B (Re-equilibrate) |
| Detection | UV Absorbance @ 240 nm (Primary) and 254 nm (Secondary) |
| Temperature | 30°C |
Data Interpretation:
Method Validation & Troubleshooting
Critical Success Factors
-
Moisture Control: Isocyanates react with water to form amines and
.[1] Ensure all solvents are anhydrous .[1] If the reagent solution turns cloudy, it has hydrolyzed (formed urea precipitate) and must be discarded.[1] -
Excess Reagent: Always use at least a 5-fold molar excess of OPI relative to the total nucleophiles in the sample to ensure pseudo-first-order kinetics and complete reaction.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Peak Area | Incomplete reaction | Increase reaction time or temp (up to 70°C). Check catalyst activity. |
| Extra Peaks | Water contamination | Use fresh anhydrous ACN. Dry sample thoroughly.[1] |
| Broad Peaks | Column overload | Dilute sample further before injection. |
| No Reaction | Steric hindrance | Switch catalyst to DBTDL (stronger than TEA) or increase concentration. |
References
-
Josey, D., et al. (2024).[1][2] Valorization of hemicellulose waste streams for moisture barrier coatings and hydrophobic films. Biotechnology for Sustainable Materials. Link
- Context: Describes the reaction of octyl isocyanate with saccharides (hydroxyls)
-
Zuo, M., et al. (2005).[1][3] p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization...[3]. Journal of Chromatography B. Link[1]
- Context: Validates the use of isocyanates for derivatizing hydroxyl compounds to improve HPLC/MS sensitivity.
-
Streicher, R. P., et al. (1999).[1] Isocyanate derivatizing agent and methods of production and use. US Patent WO1999058517A2.[1] Link
- Context: Discusses the synthesis and application of specific isocyanate deriv
-
Krantz, A., et al. (1990).[1] Design and synthesis of 4-octylphenyl isocyanate as a serine protease inhibitor intermediate. Journal of Medicinal Chemistry. Link[1]
-
Context: Primary source for the synthesis and chemical properties of 4-octylphenyl isocyanate.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Octylphenyl Isocyanate in the Formulation of High-Performance Hydrophobic Coatings
Authored by: Senior Application Scientist, Advanced Materials Division
Publication Date: February 4, 2026
Abstract
This technical document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 4-Octylphenyl isocyanate for creating robust and efficient hydrophobic coatings. The note details the underlying chemical principles, step-by-step protocols for surface modification, and methods for characterizing the resulting hydrophobic surfaces. The inherent properties of 4-Octylphenyl isocyanate, particularly the long alkyl chain and the reactive isocyanate group, make it an excellent candidate for imparting durable water-repellency to a variety of substrates.
Introduction: The Imperative for Advanced Hydrophobic Surfaces
Hydrophobic coatings are of paramount importance across a multitude of industries, including biomedical devices, electronics, automotive, and textiles. These coatings provide a critical barrier against moisture, corrosion, and biofouling. In the realm of drug development and biomedical research, ultra-hydrophobic surfaces can prevent protein adhesion, reduce sample loss in high-throughput screening, and enhance the performance of diagnostic tools.
Isocyanates are a versatile class of compounds widely used in the formulation of high-performance polyurethane coatings due to their exceptional durability, chemical resistance, and adhesion.[1] The fundamental reaction involves the formation of a urethane linkage through the reaction of an isocyanate group (-N=C=O) with a hydroxyl group (-OH) present on the substrate surface.[2][3] 4-Octylphenyl isocyanate is a particularly effective monofunctional isocyanate for creating hydrophobic surfaces. Its long octyl chain provides a low surface energy interface, while the phenyl group enhances rigidity and thermal stability.
The Chemistry of Hydrophobicity: A Mechanistic Overview
The hydrophobicity of a surface is quantified by its water contact angle; a higher contact angle signifies greater water repellency. Surfaces with water contact angles greater than 90° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic.[4] The application of 4-Octylphenyl isocyanate leverages a covalent modification of the substrate to achieve a durable hydrophobic character.
The core of this application lies in the nucleophilic addition reaction between the highly electrophilic carbon atom of the isocyanate group and the oxygen atom of a hydroxyl group on the substrate's surface.[3] This reaction, often catalyzed by tertiary amines or organotin compounds, results in the formation of a stable urethane bond, covalently grafting the hydrophobic 4-octylphenyl moiety onto the surface.[5] The long, nonpolar octyl chains then orient away from the substrate, creating a low-energy surface that repels water.
Figure 1: Reaction of 4-Octylphenyl isocyanate with a hydroxylated surface.
Properties of 4-Octylphenyl Isocyanate
A thorough understanding of the reagent's properties is crucial for successful application.
| Property | Value | Reference |
| CAS Number | 69342-46-7 | [6] |
| Molecular Formula | C15H21NO | [6] |
| Molecular Weight | 231.33 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Reactivity | Highly reactive with nucleophiles such as alcohols, amines, and water. | [7] |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
4-Octylphenyl isocyanate (CAS: 69342-46-7)
-
Anhydrous Toluene (or other suitable anhydrous aprotic solvent like Dichloromethane)
-
Dibutyltin dilaurate (DBTDL) - Catalyst (optional, for accelerated curing)
-
Substrates for coating (e.g., glass slides, silicon wafers, or other materials with surface hydroxyl groups)
-
Acetone (for cleaning)
-
Ethanol (for cleaning)
-
Deionized water (for cleaning and contact angle measurements)
-
-
Equipment:
Safety Precautions
Isocyanates are potent respiratory and skin sensitizers and are harmful if inhaled or in contact with skin.[11][12] All handling of 4-Octylphenyl isocyanate and its solutions must be performed in a well-ventilated fume hood.[9] Appropriate PPE, including a respirator, is mandatory.[8] Avoid contact with moisture, as isocyanates react with water to form unstable carbamic acids which can decompose to amines and carbon dioxide.[13] Store in a cool, dry place under an inert atmosphere (e.g., nitrogen).[14]
Substrate Preparation
Proper substrate preparation is critical for achieving a uniform and durable coating. The protocol below is for glass or silicon substrates.
-
Clean the substrates by sonicating in a sequence of deionized water, acetone, and finally ethanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
To ensure a high density of surface hydroxyl groups, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. EXTREME CAUTION is required when handling piranha solution.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
Alternatively, for a less hazardous procedure, treat the substrates with an oxygen plasma cleaner for 5-10 minutes.
Coating Solution Preparation
-
Inside a fume hood, prepare a 1-5% (w/v) solution of 4-Octylphenyl isocyanate in anhydrous toluene. The optimal concentration may vary depending on the substrate and desired coating thickness.
-
If a catalyst is used to accelerate the reaction, add dibutyltin dilaurate to the solution at a concentration of 0.1-0.5% relative to the isocyanate.
Coating Application
Two common methods for applying the coating are spin coating and dip coating.
4.5.1. Spin Coating Protocol
-
Place the prepared substrate on the spin coater chuck.
-
Dispense a sufficient amount of the coating solution to cover the substrate surface.
-
Spin the substrate at 1000-3000 rpm for 30-60 seconds. The final film thickness will depend on the solution concentration and spin speed.
-
Carefully remove the coated substrate.
4.5.2. Dip Coating Protocol
-
Immerse the prepared substrate into the coating solution for a predetermined time (e.g., 1-10 minutes).
-
Withdraw the substrate from the solution at a constant, slow speed. The withdrawal speed will influence the coating thickness.
-
Allow the excess solution to drain.
Curing Process
-
After application, the coated substrates should be cured to facilitate the covalent bonding of the isocyanate to the surface hydroxyl groups.
-
Place the coated substrates in an oven at 80-120°C for 1-2 hours.[15] The exact temperature and time will depend on the substrate's thermal stability and whether a catalyst was used.
-
After curing, allow the substrates to cool to room temperature.
-
Rinse the coated substrates with the anhydrous solvent (e.g., toluene) to remove any unreacted 4-Octylphenyl isocyanate and then dry with a stream of nitrogen.
Figure 2: Workflow for the preparation and characterization of hydrophobic coatings.
Characterization of the Hydrophobic Coating
The primary method for characterizing the hydrophobicity of the prepared coating is the measurement of the static water contact angle.
-
Procedure:
-
Place the coated substrate on the goniometer stage.
-
Carefully dispense a small droplet (e.g., 5-10 µL) of deionized water onto the surface.
-
Measure the contact angle at the liquid-solid interface.
-
Repeat the measurement at several different locations on the substrate to ensure uniformity.
-
-
Expected Results: A successful hydrophobic coating should exhibit a static water contact angle greater than 90°. With an optimized protocol, contact angles in the range of 100-120° can be expected.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Contact Angle (<90°) | Incomplete surface coverage. | Increase solution concentration or adjust spin/dip coating parameters. |
| Insufficient surface hydroxyl groups. | Ensure proper substrate cleaning and activation. | |
| Incomplete curing. | Increase curing time or temperature. Consider adding a catalyst. | |
| Inconsistent Coating | Non-uniform application. | Optimize spin/dip coating parameters. Ensure a clean and level substrate. |
| Contaminated solvent or reagent. | Use high-purity, anhydrous solvents and fresh reagents. | |
| Poor Adhesion | Inadequate substrate preparation. | Re-evaluate the cleaning and activation steps. |
| Incompatible substrate. | Ensure the substrate has surface groups reactive with isocyanates. |
Conclusion
4-Octylphenyl isocyanate is a highly effective reagent for the creation of durable, hydrophobic surfaces via covalent modification. The protocols outlined in this application note provide a robust framework for researchers to develop and characterize these coatings for a wide range of applications. Adherence to strict safety protocols is essential when working with isocyanates. The versatility of this method allows for adaptation to various substrates, paving the way for innovations in materials science and biomedical engineering.
References
-
Georganics. (n.d.). 4-(Octyloxy)phenyl isocyanate. Retrieved from [Link]
-
Li, Y., et al. (2018). UV-Curable Hydrophobic Coatings of Functionalized Carbon Microspheres with Good Mechanical Properties and Corrosion Resistance. MDPI. Retrieved from [Link]
-
General Finishes. (2023). Isocyanates: Talking 2K with Ryan Denny. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Octylsilane-Modified Amino-Functional Silicone Coatings for a Durable Hybrid Organic–Inorganic Water-Repellent Textile Finish. MDPI. Retrieved from [Link]
-
Semantic Scholar. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4'. Semantic Scholar. Retrieved from [Link]
-
CoatingsTech. (2025). Isocyanates in Water-Based Coatings: Efficiency and Applications. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of hydrophobic coatings.
- Google Patents. (n.d.). (super)hydrophobic isocyanate based porous materials.
-
EPA. (n.d.). Isocyanates Profile: Auto Refinishing Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple method of fabrication of hydrophobic coatings for polyurethanes. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Surface modification of bio-based composites via silane treatment: a short review. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A methodology to produce eco-friendly superhydrophobic coatings produced from all-water-processed plant-based filler materials. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. PMC. Retrieved from [Link]
-
BASF. (2023). Safety Data Sheet - LUPRANATE®5650 ISOCYANATE. Retrieved from [Link]
-
MDPI. (2026). Analysis of the Influence of Technological Factors on Engineered Wood from Wood Waste. Retrieved from [Link]
- Google Patents. (n.d.). Polysiloxane modified polyisocyanates for use in coatings.
-
American Coatings Association. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface modification of polycarbonate urethane by covalent linkage of heparin with a PEG spacer. Retrieved from [Link]
-
MDPI. (2024). Novel Approach for the Preparation of a Highly Hydrophobic Coating Material Exhibiting Self-Healing Properties. Retrieved from [Link]
-
Chemtura. (2015). SAFETY DATA SHEET - ISOCYANATE 174. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link]
- Google Patents. (n.d.). Hydrophobic surface treatment composition and method of making and using same.
-
ResearchGate. (2024). Fabrication of High-Performance Polyisocyanurate Aerogels through Cocyclotrimerization of 4,4'-Methylene Diphenyl Diisocyanate and Its Mono-Urethane Derivatives. Retrieved from [Link]
-
DADUN. (n.d.). PREPARATION OF MULTIFUNCTIONAL HYDROPHOBIC- AND HYDRO- OLEOPHOBIC COATINGS WITH SELF-CLEANING CAPACITIES FOR STONE CONSTRUCTION. Retrieved from [Link]
Sources
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2017084809A1 - (super)hydrophobic isocyanate based porous materials - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. CAS 622-58-2: 4-Methylphenyl isocyanate | CymitQuimica [cymitquimica.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicals.basf.com [chemicals.basf.com]
- 11. 4-(Octyloxy)phenyl isocyanate - High purity | EN [georganics.sk]
- 12. grs.ie [grs.ie]
- 13. wernerblank.com [wernerblank.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Octylphenyl Isocyanate Storage & Stability Guide
Executive Summary: The Stability Challenge
4-Octylphenyl isocyanate is a highly reactive electrophile used frequently in the synthesis of carbamates and ureas for drug discovery and material science. Its utility, however, is matched by its instability. The isocyanate group (-N=C=O) is thermodynamically driven to react with nucleophiles (specifically atmospheric moisture) and, under certain conditions, with itself.
The Failure Modes:
-
Hydrolysis (Irreversible): Reaction with water yields the corresponding amine, which immediately reacts with remaining isocyanate to form an insoluble urea precipitate.
-
Self-Polymerization (Equilibrium-Driven): Reaction between two isocyanate molecules forms a uretdione (dimer). This process is thermally accelerated and often reversible.
-
Trimerization (Irreversible): Formation of stable isocyanurate rings, typically catalyzed by basic impurities or heat.
This guide provides a self-validating system to maintain reagent integrity, moving beyond simple "store in fridge" advice to explain the mechanistic reasons for every protocol.
Mechanism of Degradation (The "Why")
To prevent degradation, one must understand the pathways. The following diagram illustrates the two primary enemies of your reagent: Moisture and Heat .
Degradation Pathways Diagram
Figure 1: Mechanistic pathways of isocyanate degradation. Note that urea formation is irreversible and autocatalytic (generated amines catalyze further reaction).
Storage Protocol (The "How")
This protocol is designed to be self-validating . If you follow these steps, the material's physical appearance will confirm its purity.
Step-by-Step Storage Methodology
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C | Low temperature kinetically inhibits dimerization. However, avoid freezing if possible, as phase changes can exclude stabilizers and concentrate impurities [1, 5]. |
| Atmosphere | Dry Nitrogen or Argon | Argon is preferred as it is heavier than air and forms a more stable "blanket" over the liquid surface, preventing moisture diffusion [1, 4]. |
| Container | Glass with Septum/Teflon Seal | Isocyanates can leach plasticizers from certain polymers. Glass provides an impermeable barrier. Parafilm is insufficient for long-term storage as it is permeable to water vapor over time. |
| Stabilizers | Acid Chlorides (Optional) | Commercial samples may contain trace acid chlorides (e.g., benzoyl chloride) to neutralize basic impurities (glass alkali) that catalyze trimerization [6]. |
Handling Workflow
-
Equilibration: Before opening a stored bottle, allow it to warm to room temperature in a desiccator.
-
Why? Opening a cold bottle condenses atmospheric moisture directly into the reagent, initiating the hydrolysis chain reaction (Figure 1) [1].
-
-
Inert Gas Purge: After removing an aliquot, immediately backfill the headspace with dry nitrogen or argon for 30-60 seconds before resealing.
-
Visual Check: Inspect for "turbidity" or "crystals."
-
Turbidity = Urea formation (Moisture contamination).
-
Crystals = Dimerization (Thermal history) or simple freezing.
-
Troubleshooting & FAQs
Q1: My liquid 4-Octylphenyl isocyanate has turned cloudy/milky. Can I filter it?
Diagnosis: The cloudiness is likely 1,3-bis(4-octylphenyl)urea , formed by moisture ingress [1, 2]. Action:
-
If slightly cloudy: You can filter the liquid through a 0.45 µm PTFE syringe filter under an inert atmosphere. The urea is insoluble and inert; removing it may salvage the remaining monomer.
-
If milky/thick: Discard. The formation of amine (which leads to urea) is autocatalytic. The presence of significant urea suggests the remaining isocyanate is compromised and the stoichiometry of your reaction will be inaccurate.
Q2: There are solid crystals at the bottom of the bottle. Is the reagent spoiled?
Diagnosis: This is likely the uretdione dimer [3]. This happens naturally over time, even at room temperature. Action:
-
Verification: Gently heat the sealed container to ~40-50°C.
-
Outcome A: If crystals dissolve and do not return upon cooling to RT, it was likely just frozen monomer (check MP) or reversible dimer.
-
Outcome B: If crystals remain insoluble, they may be the irreversible isocyanurate trimer or high-molecular-weight polyureas. Filter the supernatant and titrate to determine concentration, or discard.
Q3: Can I store this in a plastic Falcon tube?
Answer: No. Polypropylene and polyethylene are permeable to water vapor over weeks/months. Furthermore, residual moisture in the plastic matrix can react with the isocyanate. Always use glass vials with phenolic caps and PTFE liners, or flame-sealed ampoules for long-term archiving [4].
Q4: How do I determine if the reagent is still active without running a full reaction?
Protocol: Perform a Dibutylamine Back-Titration (ASTM D2572 standard method).
-
React a known mass of isocyanate with excess dibutylamine (DBA).
-
The isocyanate reacts rapidly to form a urea.
-
Titrate the unreacted amine with standard HCl.
-
Calculated %NCO will confirm purity. If %NCO is <98% of theoretical, adjust stoichiometry or purify [1].
Decision Logic for Material Evaluation
Use this logic tree to assess the quality of stored 4-Octylphenyl isocyanate before committing it to high-value experiments.
Figure 2: Quality control decision tree for evaluating stored isocyanates.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chlorophenyl isocyanate (Analogous Aromatic Isocyanate Handling). Retrieved from
-
International Isocyanate Institute. (2016). Guide to the Safe Handling of Polyurethane Chemicals. Retrieved from 1
-
Google Patents. (1954). US2671082A - Preparation of aromatic isocyanate dimers. Retrieved from 2
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from
-
Imenpol. (2024).[3][4] Handling Polyurethane Raw Materials - Storage and Crystallization. Retrieved from 5
-
Google Patents. (1992). EP0505150B1 - Stabilizing method of isocyanate compounds. Retrieved from 6
Sources
- 1. allscotltd.co.uk [allscotltd.co.uk]
- 2. US2671082A - Preparation of aromatic isocyanate dimers - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. Isocyanates: Physical & Chemical Properties [iloencyclopaedia.org]
- 5. imenpol.com [imenpol.com]
- 6. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
Technical Support Guide: Catalyst Selection & Optimization for 4-Octylphenyl Isocyanate
Executive Summary & Chemical Profile
4-Octylphenyl isocyanate (4-OPI) is a lipophilic, aromatic isocyanate. Unlike aliphatic isocyanates (e.g., HDI), the isocyanate group in 4-OPI is directly attached to the benzene ring, conferring high electrophilicity and rapid reactivity at room temperature. The para-octyl chain introduces significant hydrophobicity and steric bulk remote from the reactive center, influencing solvent compatibility and resin solubility.
Critical Application Note: While 4-OPI is highly reactive, "catalyst selection" is rarely about making the reaction happen—it is about controlling selectivity (Urethane vs. Urea vs. Trimer) and synchronizing cure rates with pot-life requirements.
Catalyst Selection Matrix
Q: Which catalyst system should I choose for my specific nucleophile?
A: Selection depends heavily on the nucleophile (Alcohol vs. Amine vs. Water) and the desired reaction pathway. Use the table below to identify the optimal catalyst class.
| Target Product | Nucleophile | Recommended Catalyst Class | Specific Catalyst Examples | Mechanism Note |
| Urethane | Alcohol (-OH) | Organometallics (Tin/Bismuth) | DBTDL (Standard), Bi-Carboxylates (Non-toxic) | Lewis acid activation of NCO; promotes electrophilic attack by OH. |
| Urea | Amine (-NH₂) | None or Mild Acid | Uncatalyzed (Fast), Benzoic Acid (Retarder) | Reaction is autocatalytic and extremely fast. Acids slow it down to extend pot life. |
| Polyurea Foam | Water (H₂O) | Tertiary Amines | DABCO , TEA , DMCHA | Blow catalyst; promotes NCO-Water reaction to generate CO₂. |
| Isocyanurate | NCO (Self) | Trimerization Catalysts | Potassium Octoate , Quaternary Ammonium Salts | Promotes formation of stable 6-membered rings (Trimers) for thermal stability. |
Decision Logic: Catalyst Selector
Figure 1: Decision tree for selecting the appropriate catalyst based on the primary nucleophile and process constraints.
Technical Troubleshooting & FAQs
Q: My reaction is generating gas bubbles. Is the catalyst failing?
Diagnosis: This is likely moisture contamination , not catalyst failure.
Mechanism: Isocyanates react with trace water to form carbamic acid, which spontaneously decarboxylates into a primary amine and CO₂ gas .
-
Switch to Bismuth: Bismuth carboxylates (e.g., Bismuth Octoate) are more selective for the NCO-OH (urethane) reaction than the NCO-H₂O reaction compared to Tin catalysts [1].
-
Add Molecular Sieves: Pre-dry solvents and polyols with 3Å or 4Å molecular sieves.
-
Check Solvent Hydrophobicity: 4-OPI is highly hydrophobic. Ensure your solvent (e.g., Toluene, Xylene) is anhydrous (<200 ppm water).
Q: The reaction viscosity increases, but I see no complete conversion by IR. Why?
Diagnosis: You may be experiencing Allophanate formation or Trimerization . Context: If the temperature is too high (>100°C) or if excess isocyanate is present, the urethane product itself can react with remaining 4-OPI. Troubleshooting Steps:
-
Lower Temperature: Keep reaction below 60-80°C.
-
Reduce Catalyst Load: High concentrations of basic catalysts (tertiary amines) promote trimerization.
-
Verify Stoichiometry: Ensure strictly 1:1 equivalents of NCO:OH unless a prepolymer is desired.
Q: Why is my Tin-catalyzed reaction slower than expected with 4-OPI?
Diagnosis: Acidic impurities in the system. Explanation: Tin catalysts (Lewis acids) can be deactivated or retarded by strong acids. Conversely, if you are using Amine catalysts, acidic impurities in the 4-OPI (hydrolyzable chlorides) or the polyol will neutralize the catalyst. Correction: Check the "Hydrolyzable Chloride" content of your 4-OPI batch. If high (>0.1%), increase catalyst loading or add a scavenger.
Experimental Protocols
Protocol A: Catalyst Screening via FT-IR Spectroscopy
Objective: Determine the half-life (
Materials:
-
4-Octylphenyl Isocyanate (4-OPI)
-
Model Alcohol (e.g., 1-Octanol or n-Butanol)
-
Solvent: Anhydrous Toluene or Xylene (Due to 4-OPI solubility)
-
Catalyst Stock Solution (1% w/w in Toluene)
Procedure:
-
Baseline: Prepare a 0.5 M solution of 4-OPI in Toluene. Record the FT-IR spectrum. Note the strong N=C=O stretch peak at ~2270 cm⁻¹ .
-
Initiation: Add 1.0 equivalent of alcohol.
-
Catalysis: Inject catalyst (target 0.01 - 0.05 mol%). Start timer immediately.
-
Monitoring: Scan FT-IR every 2 minutes.
-
Quantification: Track the disappearance of the 2270 cm⁻¹ peak. Normalize against an internal standard (e.g., C-H stretch at 2900 cm⁻¹, which remains constant).
-
Endpoint: Reaction is complete when the NCO peak vanishes or plateaus.
Reaction Pathway Visualization
Figure 2: Competitive reaction pathways for 4-OPI. Note that moisture leads to Urea and CO₂ gas, while excess heat/NCO leads to Allophanate crosslinking.
References
-
Werner Blank, King Industries. "Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts." WernerBlank.com. Available at: [Link]
-
Reegen, S. L., & Frisch, K. C. (1970).[2] "Isocyanate–catalyst and hydroxyl–catalyst complex formation." Journal of Polymer Science. (Cited context: Mechanism of urethane promotion).
-
Safe Work Australia. "Guide to Handling Isocyanates." Safe Work Australia. Available at: [Link]
-
Tri-Iso Inc. "Metal Carboxylate Catalysts for Polyurethane Formulations."[3] Tri-Iso Technical Data. Available at: [Link]
Sources
Technical Support: Troubleshooting 4-Octylphenyl Isocyanate Synthesis
Case ID: 4-OCT-ISO-YIELD-001 Subject: Optimization of Yield and Purity for Lipophilic Aryl Isocyanates Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction
You are likely encountering low yields (<40%) or "gummy" white precipitates when synthesizing 4-octylphenyl isocyanate . This specific molecule presents a unique challenge compared to simpler aryl isocyanates (like phenyl or p-tolyl isocyanate) due to the 4-octyl lipophilic tail .
While the reaction core (aniline
This guide moves beyond generic protocols to address the specific failure modes of long-chain aryl isocyanates.
Part 1: The "Silent Killer" – Urea Formation[1][2][3]
User Question: "I followed the triphosgene protocol, but I ended up with a large amount of white solid that isn't my product. My yield of the liquid isocyanate is very low. What is this solid?"
Technical Diagnosis: The white solid is almost certainly 1,3-bis(4-octylphenyl)urea . This is the thermodynamic sink of isocyanate synthesis.
The Mechanism of Failure
Isocyanate synthesis is a race between the formation of the isocyanate and its consumption by the remaining amine.
-
Hydrolysis (Moisture): Water attacks your isocyanate to form a carbamic acid, which decarboxylates to regenerate your starting material (4-octylaniline).
-
Urea Formation (Stoichiometry): The regenerated amine (or unreacted amine) attacks the isocyanate to form the urea.
Because the 4-octyl group makes the molecule greasy, the resulting urea is often incredibly insoluble in the reaction solvent (DCM or Toluene) but soluble enough to trap your product in a matrix, lowering isolated yield.
Visualizing the Failure Pathway
Figure 1: The "Urea Cycle" of yield loss. Note that water recycles the product back into the starting material, which then consumes another equivalent of product to form Urea.
Part 2: Optimized Protocols
Method A: The "Inverse Addition" Triphosgene Protocol
Best for: Standard lab scale (1g – 50g)
The Fix: You must ensure the amine never sees an excess of itself in the presence of isocyanate. We use Inverse Addition (Amine added to Triphosgene) and Excess Triphosgene .
Reagents:
-
4-Octylaniline (1.0 eq)
-
Triphosgene (0.40 eq) [Note: Theoretical is 0.33, but 0.40 ensures excess phosgene]
-
Triethylamine (TEA) (2.2 eq) or Pyridine (excess)
-
Solvent: Anhydrous DCM or Toluene (dried over molecular sieves).
Step-by-Step:
-
The Phosgene Pot: Dissolve Triphosgene (0.4 eq) in anhydrous DCM under Argon/N2. Cool to 0°C .
-
The Slow Feed: Dissolve 4-Octylaniline (1.0 eq) in DCM. Add this solution dropwise to the Triphosgene over 30–60 minutes.
-
Why? This ensures [Phosgene] >>> [Amine]. The amine is immediately converted to carbamoyl chloride/isocyanate before it can react with product to form urea.
-
-
The Base: Once amine addition is complete, add TEA (2.2 eq) dropwise.
-
Observation: A white precipitate (TEA·HCl) will form. This is normal.
-
-
The Reflux: Allow to warm to RT, then reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours.
-
Why? This drives the elimination of HCl from the carbamoyl chloride intermediate.
-
-
Workup (Critical): Filter off the salts under inert gas if possible. Evaporate solvent.[1] Do not wash with water unless absolutely necessary (and if so, use ice-cold brine and work extremely fast).
Method B: The Curtius Rearrangement (Alternative)
Best for: If you have 4-octylbenzoic acid or want to avoid phosgene derivatives.
If the triphosgene route yields persistent urea, switch to the Curtius rearrangement. It avoids the "amine + isocyanate" side reaction entirely because the isocyanate is formed via thermal decomposition of an azide, not from a free amine.
Protocol:
-
Activation: 4-Octylbenzoic acid + DPPA (Diphenylphosphoryl azide) + TEA in Toluene.
-
Rearrangement: Heat to 80–100°C. Evolution of N2 gas indicates isocyanate formation.
-
Yield Advantage: Since no free amine is present during the isocyanate formation step, urea production is chemically impossible unless water is introduced.
Part 3: Purification & Characterization
User Question: "I tried to purify the product on a silica column, but the product disappeared. Can I distill it?"
Technical Answer: NEVER use standard silica gel chromatography for isocyanates. Silica gel contains surface hydroxyl groups (-Si-OH) and adsorbed water. Your isocyanate will react with the column to form a urea/carbamate stuck to the silica.
Distillation Guide for 4-Octylphenyl Isocyanate
The 4-octyl chain adds significant molecular weight, raising the boiling point.
-
Atmospheric BP (Est): >300°C (Decomposition likely)
-
Standard Vac (10 mmHg): ~160–170°C
-
High Vac (0.5 mmHg): ~110–120°C
Recommendation: Use Kugelrohr distillation or a short-path distillation head under high vacuum (<1 mmHg).
-
Heads up: The pot residue will likely be the urea byproduct (high MW, non-volatile). The distillate is your pure isocyanate.
Comparison of Methods
| Feature | Triphosgene Route | Curtius Rearrangement |
| Precursor | 4-Octylaniline | 4-Octylbenzoic Acid |
| Major Risk | Urea formation (Moisture/Stoichiometry) | Handling Azides (Explosion risk if dry) |
| Purification | Distillation (Required) | Filtration (if byproduct is phosphate salt) |
| Atom Economy | Good | Moderate (Loss of N2 and phosphate) |
| Rec. Use | Primary Method | If Triphosgene fails |
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose your specific failure.
Figure 2: Diagnostic logic for isocyanate synthesis failures.
References
-
Triphosgene Protocol & Safety: Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[2][3] Angewandte Chemie International Edition in English, 26(9), 894–895.
-
Urea Formation Mechanism: Nowick, J. S., et al. (1992). Synthesis of Peptide Isocyanates and Ureas.[4] Journal of Organic Chemistry, 57(26), 7364–7366.
-
Curtius Rearrangement Overview: Scriven, E. F. V., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses.[5][6] Chemical Reviews, 88(2), 297–368.
-
Physical Properties (Analogues): National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7693, 4-Chlorophenyl isocyanate.
-
General Isocyanate Handling: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Molecular Weight Control of Polyurethanes from 4-Octylphenyl Isocyanate
Welcome to the technical support center dedicated to the synthesis and molecular weight control of polyurethanes derived from 4-Octylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of polyurethane chemistry. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causal relationships that govern your polymerization reactions. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design experiments that yield polymers with your desired molecular weight characteristics.
The use of 4-Octylphenyl isocyanate introduces specific considerations due to the presence of the electron-donating octyl group on the aromatic ring. This structural feature influences the reactivity of the isocyanate, which in turn impacts polymerization kinetics and, ultimately, the molecular weight of the final polymer. This guide will address these nuances in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of polyurethanes from 4-Octylphenyl isocyanate. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: The Molecular Weight of My Polyurethane is Consistently Too Low.
Low molecular weight is a frequent challenge in step-growth polymerization and can stem from several factors.
Potential Causes & Solutions:
-
Non-stoichiometric Monomer Ratio (Off-Stoichiometry):
-
Explanation: The fundamental principle of step-growth polymerization dictates that the highest molecular weight is achieved when the functional groups (in this case, isocyanate and hydroxyl groups) are present in a 1:1 molar ratio (NCO:OH = 1.0)[1]. An excess of either monomer will lead to chain termination, resulting in a lower degree of polymerization[2].
-
Solution:
-
Accurate Molar Mass of Reactants: Precisely determine the molecular weight of your polyol. For commercially available polyols, the average molecular weight can vary between batches. Techniques like hydroxyl number titration or Nuclear Magnetic Resonance (NMR) can provide an accurate equivalent weight[3].
-
Meticulous Weighing: Use a calibrated analytical balance to weigh your 4-Octylphenyl isocyanate and polyol.
-
Purity of 4-Octylphenyl Isocyanate: Ensure the purity of your isocyanate monomer. Impurities can affect the active monomer concentration.
-
-
-
Presence of Moisture:
-
Explanation: Isocyanates are highly reactive towards water. The reaction between an isocyanate and water produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate to form a urea linkage[1]. This side reaction consumes isocyanate groups, disrupting the stoichiometry and leading to a lower molecular weight of the polyurethane[4].
-
Solution:
-
Dry Glassware and Reagents: Thoroughly dry all glassware in an oven (e.g., at 120 °C overnight) and cool under a stream of dry nitrogen or in a desiccator before use.
-
Anhydrous Solvents: If using a solvent, ensure it is of anhydrous grade. Solvents can be further dried using molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Presence of Monofunctional Impurities:
-
Explanation: Monofunctional species (containing only one isocyanate or one hydroxyl group) act as chain stoppers, terminating the polymer chain growth and thus limiting the final molecular weight[2].
-
Solution:
-
Purification of Monomers: If the purity of your 4-Octylphenyl isocyanate or polyol is questionable, consider purification by distillation or recrystallization.
-
Check for Monofunctional Reactants: Ensure that your polyol does not contain a significant fraction of monofunctional species.
-
-
-
Incomplete Reaction:
-
Explanation: The polymerization may not have proceeded to a high enough conversion to achieve high molecular weight. This can be due to insufficient reaction time, low temperature, or inadequate catalysis. The electron-donating octyl group on the phenyl ring of 4-Octylphenyl isocyanate can decrease the reactivity of the isocyanate group compared to unsubstituted aromatic isocyanates, making this a more likely issue[3].
-
Solution:
-
Increase Reaction Time: Extend the reaction time and monitor the progress by techniques like Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹)[5][6].
-
Increase Reaction Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can promote side reactions.
-
Optimize Catalyst Concentration: If using a catalyst, ensure the concentration is optimal. For less reactive isocyanates, a higher catalyst concentration or a more active catalyst might be necessary.
-
-
Issue 2: The Molecular Weight of My Polyurethane is Too High and the Material Gels Prematurely.
Uncontrolled, excessively high molecular weight leading to gelation can be as problematic as low molecular weight, especially when a soluble, processable polymer is desired.
Potential Causes & Solutions:
-
Incorrect Stoichiometry (NCO:OH > 1.0 with a trifunctional or higher polyol):
-
Explanation: If your polyol has a functionality greater than two, an excess of isocyanate can lead to extensive crosslinking and gelation.
-
Solution: Carefully recalculate your stoichiometry. If you are intentionally aiming for a branched or crosslinked material, a systematic study of the NCO:OH ratio is recommended to control the gel point.
-
-
Side Reactions at High Temperatures:
-
Explanation: At elevated temperatures, isocyanates can undergo side reactions, such as the formation of allophanate (reaction of an isocyanate with a urethane linkage) or biuret (reaction of an isocyanate with a urea linkage). These reactions lead to branching and crosslinking, which can cause the polymer to gel.
-
Solution:
-
Lower the Reaction Temperature: Conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate.
-
Control Exotherm: For larger scale reactions, the polymerization exotherm can lead to a significant increase in temperature. Use a controlled temperature bath and efficient stirring to dissipate heat.
-
-
-
Inappropriate Catalyst:
-
Explanation: Some catalysts can promote side reactions more than others. For example, certain tin catalysts can be very effective but may also promote allophanate formation at higher temperatures.
-
Solution: Screen different catalysts. Amine catalysts or other organometallic catalysts (e.g., bismuth-based) might offer better selectivity for the urethane reaction over side reactions.
-
Issue 3: My Polyurethane has a Broad Molecular Weight Distribution (High Polydispersity Index - PDI).
A broad PDI indicates a heterogeneous mixture of polymer chain lengths, which can negatively impact the material's mechanical properties.
Potential Causes & Solutions:
-
Poor Mixing:
-
Explanation: Inhomogeneous mixing of the reactants can lead to localized variations in the NCO:OH ratio, resulting in the formation of polymers with a wide range of molecular weights.
-
Solution: Ensure efficient and continuous stirring throughout the reaction, especially during the initial stages when the viscosity is low.
-
-
Side Reactions:
-
Explanation: As mentioned previously, side reactions can introduce branching, which broadens the molecular weight distribution.
-
Solution: Optimize reaction conditions (temperature, catalyst) to minimize side reactions.
-
-
Incremental Monomer Addition:
-
Explanation: Adding one monomer to the other too slowly can lead to a broad PDI. It is generally best to mix the monomers as quickly and thoroughly as possible.
-
Solution: Ensure rapid and efficient mixing of the isocyanate and polyol at the start of the reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of polyurethanes from 4-Octylphenyl isocyanate.
Q1: How does the octyl group on 4-Octylphenyl isocyanate affect its reactivity?
The octyl group is an alkyl group, which is electron-donating. In aromatic isocyanates, electron-donating substituents decrease the electrophilicity of the isocyanate carbon atom, thereby reducing its reactivity towards nucleophiles like alcohols[3]. Therefore, 4-Octylphenyl isocyanate is expected to be less reactive than unsubstituted phenyl isocyanate or aromatic isocyanates with electron-withdrawing groups. This has important implications for your experimental design:
-
Longer Reaction Times: You may need to allow for longer reaction times to achieve high conversion.
-
Higher Temperatures: A moderate increase in reaction temperature may be necessary to accelerate the reaction.
-
Catalyst Choice: The use of a catalyst is highly recommended. You may need a more active catalyst or a higher concentration of a standard catalyst compared to reactions with more reactive isocyanates.
Q2: What is the best way to monitor the progress of the polymerization reaction?
In-situ FTIR spectroscopy is an excellent method for real-time monitoring of the reaction[7]. The disappearance of the strong, sharp absorption band of the isocyanate group (-NCO) at approximately 2270 cm⁻¹ is a direct measure of the reaction's progress[5][6]. Simultaneously, you can observe the appearance and growth of the urethane linkage bands (e.g., N-H stretching around 3300 cm⁻¹ and C=O stretching around 1700 cm⁻¹).
Q3: What are the key considerations for Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) analysis of these polyurethanes?
GPC/SEC is the standard technique for determining the molecular weight and PDI of your polymers. Key considerations include:
-
Solvent Selection: The polymer must be fully soluble in the GPC eluent. Common solvents for polyurethanes include tetrahydrofuran (THF), dimethylformamide (DMF), and dimethylacetamide (DMAc). The long octyl chains in your polymer might enhance its solubility in less polar solvents.
-
Aggregation: Polyurethanes are known to form aggregates in solution due to hydrogen bonding between the urethane groups. This can lead to erroneously high molecular weight measurements. To disrupt these aggregates, it is common to add a small amount of a salt, such as lithium bromide (LiBr), to the eluent (e.g., DMF with 0.01 M LiBr).
-
Calibration: GPC/SEC provides a relative molecular weight based on calibration with standards (typically polystyrene). For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be coupled with the GPC system.
Q4: Can you provide a starting experimental protocol for the synthesis of a linear polyurethane from 4-Octylphenyl isocyanate and a diol?
The following is a general, step-by-step protocol that should be optimized for your specific diol and target molecular weight.
Protocol: Synthesis of a Linear Polyurethane
Materials:
-
4-Octylphenyl isocyanate
-
A linear diol (e.g., Poly(ethylene glycol), molecular weight 2000 g/mol )
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene (or another suitable solvent)
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. Dry the diol under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Reactant Charging: Under a nitrogen atmosphere, charge the flask with the desired amount of the dried diol and anhydrous toluene.
-
Heating and Catalyst Addition: Heat the solution to the desired reaction temperature (e.g., 70-80 °C) with stirring. Once the temperature is stable, add a catalytic amount of DBTDL (e.g., 0.01-0.1 mol% relative to the diol).
-
Isocyanate Addition: Stoichiometrically add the 4-Octylphenyl isocyanate to the reaction mixture dropwise over a few minutes with vigorous stirring.
-
Polymerization: Allow the reaction to proceed at the set temperature for several hours (e.g., 4-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by FTIR to check for the disappearance of the isocyanate peak.
-
Precipitation and Purification: Once the reaction is complete, cool the solution to room temperature and precipitate the polymer by slowly pouring the solution into a non-solvent (e.g., cold methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polyurethane for its molecular weight and PDI using GPC/SEC.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the molecular weight of polyurethanes from 4-Octylphenyl isocyanate.
| Parameter | Change | Expected Effect on Molecular Weight | Rationale |
| NCO:OH Ratio | Deviate from 1.0 | Decrease | Creates an excess of one functional group, leading to chain termination.[1][2] |
| Moisture Content | Increase | Decrease | Water reacts with isocyanate, disrupting stoichiometry.[1][4] |
| Reaction Temperature | Increase | Increase (up to a point) | Increases reaction rate and conversion. Too high can cause side reactions leading to gelation. |
| Reaction Time | Increase | Increase | Allows the reaction to proceed to higher conversion. |
| Catalyst Concentration | Increase | Increase | Accelerates the polymerization, especially important for the less reactive 4-Octylphenyl isocyanate. |
Visualizations
Workflow for Controlling Polyurethane Molecular Weight
Caption: A workflow diagram illustrating the critical steps for achieving controlled molecular weight in polyurethane synthesis.
Causality of Low Molecular Weight Issues
Caption: A diagram showing the primary causes leading to low molecular weight in polyurethane synthesis.
References
-
Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]
-
Digital CSIC. (2021). Properties of polyurethanes derived from poly(diethylene glycol terephthalate). Retrieved from [Link]
-
Scribd. (n.d.). Polyurethane Calculation Guide. Retrieved from [Link]
-
MDPI. (2022). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link]
-
Fiveable. (n.d.). Stoichiometry and molecular weight control | Intro to Polymer Science Class Notes. Retrieved from [Link]
-
AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Polyurethane Synthesis Guide. Retrieved from [Link]
-
YouTube. (2025). How Does Isocyanate Affect Polyurethane Properties?. Retrieved from [Link]
-
Science Publications. (2018). Synthesis and Characterization of Bio-based Polyurethane Polymers. Retrieved from [Link]
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]
Sources
- 1. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1796439A - Environment friendly method for synthesizing polyurethane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. azom.com [azom.com]
Technical Support Center: 4-Octylphenyl Isocyanate Optimization
Ticket ID: OPI-UREA-MIN-001 Subject: Minimizing Urea Formation in 4-Octylphenyl Isocyanate Reactions Status: Open / Guide Generated Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are encountering urea byproducts (1,3-bis(4-octylphenyl)urea) during the reaction of 4-Octylphenyl isocyanate. This is a common, moisture-driven side reaction. Unlike simple phenyl isocyanates, the octyl tail on your reactant increases the lipophilicity of the resulting urea, potentially keeping it soluble in standard organic solvents and complicating purification.
This guide provides a definitive protocol to prevent formation (primary strategy) and remove the byproduct (secondary strategy).
The Mechanism: Know Your Enemy
To stop urea formation, you must understand the competitive pathway. Isocyanates are electrophiles that react with nucleophiles. While your intended nucleophile is likely an alcohol (to form a urethane) or an amine (to form a urea deliberately), water is a potent, competitive nucleophile.[1]
Reaction Pathway Diagram
The following diagram illustrates how trace moisture hijacks your reaction.
Figure 1: Competitive reaction pathways. Note that the amine generated from water hydrolysis reacts with remaining isocyanate faster than water does, accelerating urea formation.
Prevention Protocol: The "Zero-Water" Standard
The most effective way to eliminate urea is to prevent the initial hydrolysis. Because the octyl-urea byproduct is difficult to separate, prevention is 90% of the solution.
A. Solvent & Reagent Preparation
Standard "reagent grade" solvents are insufficient. You must adhere to anhydrous standards.
| Component | Requirement | Technical Justification |
| Solvent (e.g., Toluene, THF, DCM) | < 50 ppm Water | Isocyanates react with water at rates comparable to hindered alcohols. Use freshly distilled solvents or those from a solvent purification system (SPS). |
| Molecular Sieves | Activated 4Å | Add activated sieves to the solvent 24h prior to use. Crucial: Sieves must be activated at 300°C under vacuum; store-bought "activated" sieves often re-adsorb moisture. |
| 4-Octylphenyl Isocyanate | Clear Liquid | If the neat reagent is cloudy or has a precipitate, it has already hydrolyzed in the bottle. Filter under inert gas before use. |
| Glassware | Oven-Dried | Flame-dry or oven-dry (120°C+) all glassware. Assemble while hot under a stream of Argon/Nitrogen. |
B. Process Control
-
Inert Atmosphere: Conduct all reactions under a positive pressure of Nitrogen or Argon. A simple drying tube is often insufficient for high-purity applications; use a Schlenk line or balloon.
-
Order of Addition:
-
Correct: Dissolve the nucleophile (alcohol/amine) + Catalyst (if used) first. Add the Isocyanate last (dropwise).
-
Why: This ensures the isocyanate immediately encounters a high concentration of the desired nucleophile, statistically favoring the target reaction over water scavenging.
-
Troubleshooting & Optimization
Scenario 1: The Reaction is Cloudy
Diagnosis: Urea precipitation.[2] Unlike simple phenyl urea, 1,3-bis(4-octylphenyl)urea has significant lipophilic character due to the two C8 chains. However, the central urea linkage creates strong intermolecular Hydrogen bonding.
-
In Non-Polar Solvents (Hexane, Toluene): The urea will likely precipitate (cloudiness).[2]
-
In Polar Solvents (THF, DMF): The urea may remain soluble, complicating detection until workup.
Corrective Action:
-
Filtration: If the product is soluble in the reaction solvent (e.g., Toluene) and the mixture is cloudy, filter the mixture through a Celite pad before removing the solvent. The precipitate is likely the urea.
Scenario 2: Low Yield / Unreacted Isocyanate
Diagnosis: Catalyst inefficiency or moisture deactivation. Optimization:
-
Catalyst Selection: For urethane formation, use Dibutyltin Dilaurate (DBTDL) or Zirconium(IV) acetylacetonate. These coordinate with the isocyanate, accelerating the alcohol attack significantly more than the water attack.
-
Temperature: Reaction rates for urethane formation generally increase with temperature. Heating to 60–80°C (in Toluene) often favors the catalytic urethane formation over the non-catalytic hydrolysis, provided the system is dry.
Remediation: Purification Logic
If prevention failed and you have the urea byproduct, you must separate it. The 4-octyl chain makes this harder than usual because it increases the urea's solubility in organic solvents.
Separation Strategy Table
| Method | Protocol | Why it works |
| Flash Chromatography | Silica Gel; Gradient Hexane -> EtOAc | Ureas are much more polar than isocyanates or urethanes (due to H-bonding). The urea will "stick" to the baseline or elute very late compared to the lipophilic product. |
| Selective Precipitation | Dissolve in minimal DCM; add cold Hexane/Pentane. | The octyl-urethane product is highly soluble in hexane. The urea, despite the octyl tails, will aggregate and precipitate in cold non-polar alkanes. |
| Acid Wash (Caution) | Wash organic layer with 1M HCl (Rapidly). | If the byproduct is the amine (pre-urea), acid removes it. Note: This does not remove the formed urea. |
Frequently Asked Questions (FAQ)
Q: Can I use an excess of isocyanate to drive the reaction to completion? A: Yes, but with caution. Excess isocyanate will eventually react with moisture during workup to form urea. If you use excess isocyanate, you must quench the reaction with a scavenger (like morpholine or silica-supported amine) before adding water for the workup.
Q: Why does my 4-Octylphenyl isocyanate bottle have white solids in it? A: The seal was compromised. The white solid is the urea dimer formed from atmospheric moisture. You can centrifuge the liquid and use the supernatant, but the titer (concentration) of the isocyanate will be lower than labeled.
Q: I see bubbling during the reaction. Is this normal?
A: No. Bubbling indicates the release of Carbon Dioxide (
References
- Mechanism of Urea Formation: Title: Minimizing urea by-product formation in isocyanate reactions. Source: BenchChem Technical Guides.
-
Chemical Properties & Handling
- Title: 4-Methoxyphenyl isocyan
-
Source: Sigma-Aldrich Safety Data Sheet & Product Info.
-
Purification Strategies
-
Title: Method for the purification of isocyanates (Distillation/Separation Logic).[5]
- Source: Google P
- URL
-
-
Reaction Kinetics & Catalysis
- Title: Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis P
- Source: MDPI (Polymers).
-
URL:[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Thermal Analysis of Aromatic Polyisocyanates: A Comparative Study Focused on Poly(4-Octylphenyl Isocyanate)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Properties in Polymer Performance
In the realm of advanced materials, particularly in applications sensitive to temperature fluctuations such as drug delivery systems, coatings, and biomedical devices, a thorough understanding of a polymer's thermal behavior is paramount. The thermal properties of a polymer dictate its processing window, service temperature, and long-term stability. For researchers and developers working with isocyanate-based polymers, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for characterizing these materials.
This guide provides an in-depth exploration of the thermal analysis of polymers synthesized with 4-octylphenyl isocyanate. While direct, comprehensive thermal data for poly(4-octylphenyl isocyanate) is not extensively available in published literature, this guide will leverage established principles of polymer chemistry and thermal analysis, along with data from closely related aromatic and aliphatic polyisocyanates, to provide a robust predictive analysis. We will compare the expected thermal behavior of poly(4-octylphenyl isocyanate) with that of other common isocyanate-based polymers, offering a comparative framework for material selection and development.
Understanding the Core Techniques: TGA and DSC
Before delving into the specifics of poly(4-octylphenyl isocyanate), it is crucial to grasp the fundamental principles of the two primary thermal analysis techniques discussed in this guide.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition profile of a material. Key parameters obtained from a TGA curve include the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC is used to detect and quantify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). These transitions provide insights into the polymer's amorphous and crystalline nature, which in turn influences its mechanical properties and processing characteristics.
The Subject of Our Investigation: Poly(4-Octylphenyl Isocyanate)
Poly(4-octylphenyl isocyanate) is an aromatic polyisocyanate characterized by a rigid phenyl backbone with a flexible octyl side chain. This unique combination of a rigid aromatic core and a long aliphatic side chain is expected to impart a distinct set of thermal properties.
Predicted Thermal Behavior of Poly(4-Octylphenyl Isocyanate)
Based on the principles of polymer structure-property relationships, we can predict the following thermal characteristics for poly(4-octylphenyl isocyanate):
-
Thermal Stability (from TGA): The presence of the aromatic ring in the polymer backbone is expected to confer good thermal stability. Aromatic polyurethanes generally exhibit higher thermal stability compared to their aliphatic counterparts.[1] The decomposition of aromatic isocyanate-based polymers is expected to occur at temperatures above 180°C, with significant decomposition happening at temperatures greater than 250°C.[2] The long octyl side chain might slightly lower the initial decomposition temperature compared to unsubstituted poly(phenyl isocyanate) due to the lower thermal stability of aliphatic C-C and C-H bonds. The degradation mechanism is likely to involve the cleavage of the urethane linkages and the decomposition of the octyl side chains.
-
Thermal Transitions (from DSC):
-
Glass Transition Temperature (Tg): The rigid aromatic backbone will restrict segmental motion, leading to a relatively high Tg. However, the flexible octyl side chains will act as an internal plasticizer, increasing the free volume and lowering the Tg compared to a non-substituted aromatic polyisocyanate. The interplay between the rigid backbone and the flexible side chains will determine the final Tg value. For comparison, polyurethanes based on aromatic isocyanates like MDI can have Tg values ranging from -41.8°C to higher, depending on the soft segment.[3]
-
Melting Temperature (Tm): The presence of the long, regular octyl side chains could potentially lead to some degree of crystallinity, which would be observable as a melting endotherm in the DSC thermogram. The ordered packing of these side chains could result in a melting point. However, the bulky phenyl groups might hinder extensive crystallization.
-
A Comparative Analysis: Poly(4-Octylphenyl Isocyanate) vs. Alternative Isocyanate-Based Polymers
To provide a practical context for the predicted thermal properties of poly(4-octylphenyl isocyanate), we will compare it with two common classes of isocyanate-based polymers: a standard aromatic polyisocyanate (based on MDI) and an aliphatic polyisocyanate (based on HDI).
| Thermal Property | Poly(4-Octylphenyl Isocyanate) (Predicted) | Polyurethane based on MDI (Aromatic) | Polyurethane based on HDI (Aliphatic) |
| TGA - Onset of Decomposition (°C) | Moderately High (likely > 250°C) | High (stable up to 299-301°C in helium)[1] | Lower than aromatic (stable up to 280-282°C in helium)[1] |
| DSC - Glass Transition Temp. (Tg) | Moderate | Can be low to high (e.g., -41.8°C with a specific soft segment)[3] | Generally lower (e.g., -69.4°C with a specific soft segment)[3] |
| DSC - Melting Temperature (Tm) | Possible, depending on side-chain packing | Can exhibit melting peaks related to hard segment crystallization (e.g., near 152°C)[3] | Can exhibit prominent melting peaks (e.g., 150°C and 169°C)[3] |
Causality Behind the Differences:
-
Thermal Stability: The higher thermal stability of aromatic isocyanates like MDI compared to aliphatic ones like HDI is attributed to the resonance stabilization provided by the aromatic rings, which requires more energy to break the chemical bonds.[1] The introduction of the octyl side chain in poly(4-octylphenyl isocyanate) is expected to slightly reduce this stability due to the presence of more easily cleavable aliphatic bonds.
-
Glass Transition Temperature: The rigidity of the polymer backbone is a primary determinant of Tg. The aromatic rings in MDI-based polyurethanes lead to a stiffer chain and thus a higher Tg compared to the more flexible aliphatic backbone of HDI-based polymers.[3] The octyl side chain in poly(4-octylphenyl isocyanate) introduces flexibility, which is why a moderate Tg is predicted.
-
Melting Temperature: The ability of a polymer to crystallize depends on the regularity and packing efficiency of its chains. The linear and flexible nature of HDI-based polymers can allow for more ordered packing and thus more prominent melting peaks.[3] While the aromatic rings in MDI can also form ordered domains, the bulky nature of the 4-octylphenyl group might disrupt packing and lead to lower crystallinity compared to a simpler aromatic polyisocyanate.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols for TGA and DSC analysis are provided.
Thermogravimetric Analysis (TGA) Protocol
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 50 mL/min).
-
Program the temperature method. A common method is a "heat-cool-heat" cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 200°C) at a rate of 10°C/min.
-
Cool from that temperature to a low temperature (e.g., -50°C) at a rate of 10°C/min.
-
Heat again to the upper temperature at a rate of 10°C/min.
-
-
-
Data Acquisition: Initiate the DSC run. The instrument will record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Analyze the second heating scan to determine the thermal properties of the material with a known thermal history.
-
Identify the glass transition (Tg) as a step change in the baseline.
-
Identify melting (Tm) as an endothermic peak (a peak pointing down in most conventions).
-
Identify crystallization (Tc) during the cooling scan as an exothermic peak (a peak pointing up).
-
Conclusion: A Predictive Framework for Material Innovation
While a complete experimental dataset for the thermal analysis of poly(4-octylphenyl isocyanate) is yet to be broadly published, this guide provides a robust, scientifically grounded framework for predicting its behavior. By understanding the fundamental principles of TGA and DSC and by drawing comparisons with well-characterized aromatic and aliphatic polyisocyanates, researchers can make informed decisions in the design and application of novel polymers. The long octyl side chain on the aromatic backbone of poly(4-octylphenyl isocyanate) presents an intriguing molecular architecture that is expected to yield a unique combination of thermal stability and processability. The detailed experimental protocols provided herein will empower scientists to generate the critical data needed to fully elucidate the thermal properties of this and other innovative isocyanate-based polymers, paving the way for advancements in a wide range of scientific and industrial fields.
References
-
Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment. (2019). Australian Government Department of Health. [Link]
-
Thermal Properties of Isocyanate as Particleboard's Adhesive. (2019). ResearchGate. [Link]
-
TGA plots of polymer (a) poly(BG Ad), (b) poly(BG Su), (c) poly(BG... (2018). ResearchGate. [Link]
-
The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. (2023). National Center for Biotechnology Information. [Link]
-
THE GLASS TRANSITION TEMPERATURE OF FILLED POLYMERS AND ITS EFFECT ON THEIR PHYSICAL PROPERTIES. (1968). Defense Technical Information Center. [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2023). MDPI. [Link]
-
Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). (2019). ResearchGate. [Link]
-
Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. (2022). MDPI. [Link]
-
EFFECT OF A SYNTHESIS FORMULATION ON THE THERMAL PROPERTIES OF POLYURETHANE. (2020). Materials and Technology. [Link]
-
Polymethylene polyphenyl isocyanate. PubChem. [Link]
-
Glass transition temperatures of selected polysiloxanes. ResearchGate. [Link]
-
Synthesis and characterization of polyethylene glycol-phenol-formaldehyde based polyurethane composite. (2019). National Center for Biotechnology Information. [Link]
-
The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. (2018). Nature. [Link]
-
Thermal Characterization of Commercial Polyurethane Elastomers Used in Petroleum Containment Applications. (1995). Defense Technical Information Center. [Link]
-
Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. (2014). Office of Scientific and Technical Information. [Link]
-
Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. (2019). MDPI. [Link]
-
Correlations between Polymer Structure and Glass Transition Temperature. I. Polysiloxanes Polyarylenesiloxanes and Polyxylylenes. (1975). Defense Technical Information Center. [Link]
-
Synthesis and Characterization of Bio-based Polyurethane Polymers. (2018). Science Publications. [Link]
-
Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. (2024). ResearchGate. [Link]
-
Synthesis and characterization of polyethylene glycol-phenol-formaldehyde based polyurethane composite. (2019). Nature. [Link]
-
Characterization of Polyurethane Hot Melt Adhesive by DSC and DMA, TS72. TA Instruments. [Link]
-
Polymethylene polyphenyl polyisocyanate. ChemBK. [Link]
-
Synthesis of Polyurethane Thermoplastic Elastomer via Phosphonium Borane Lewis Pair Mediated Sequential Homopolymerization of Epoxides and Copolymerization of Epoxides and p-Tosyl Isocyanate. (2024). ChemRxiv. [Link]
-
Graphical Abstracts - Division of Polymer Chemistry (POLY). American Chemical Society. [Link]
-
Polymethylene polyphenyl isocyanate. ChemSrc. [Link]
Sources
- 1. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
Technical Comparison: 4-Octylphenyl Isocyanate vs. Phenyl Isocyanate in Surface Modification
Executive Summary
Verdict: The choice between Phenyl Isocyanate (PhNCO) and 4-Octylphenyl Isocyanate (4-OPNCO) is a trade-off between ligand density/selectivity and hydrophobic shielding .
-
Phenyl Isocyanate is the standard for introducing aromatic functionality. It offers high surface coverage due to its small footprint and provides unique
- interaction sites for chromatographic separations. However, it provides only moderate hydrophobicity. -
4-Octylphenyl Isocyanate is a specialized "hybrid" modifier. The C8-alkyl tail drastically increases surface hydrophobicity (approximating C18 phases) and provides steric protection to the underlying substrate. It is preferred when shielding the surface from hydrolytic attack or maximizing water repellency is critical, though at the cost of slower reaction kinetics and lower ligand density.
Chemical & Physical Profile
The structural difference—a simple aromatic ring versus an aromatic ring with a lipophilic tail—dictates their physical behavior and surface properties.
| Feature | Phenyl Isocyanate | 4-Octylphenyl Isocyanate |
| CAS Number | 103-71-9 | 30045-33-9 |
| Molecular Weight | 119.12 g/mol | 231.33 g/mol |
| Physical State | Colorless liquid | Viscous liquid or low-melting solid |
| Boiling Point | 165 °C | >300 °C (Predicted) |
| Hydrophobicity (LogP) | ~2.59 | ~6.8 (Predicted)* |
| Steric Footprint | Low (High packing density) | High (Lower packing density) |
| Primary Interaction | Hydrophobic (London Dispersion), |
*Note: The addition of an octyl chain adds approximately 4.2 log units to the hydrophobicity of the parent phenyl ring.
Mechanism of Action & Reactivity
Both reagents modify surfaces (silica, cellulose, graphene oxide) via nucleophilic addition. The isocyanate (-N=C=O) electrophile reacts with surface hydroxyls (-OH) to form a carbamate (urethane) linkage.
Reaction Pathway Diagram
The following diagram illustrates the reaction mechanism and the steric difference between the two agents.
Caption: Comparative reaction pathways. Note that 4-Octylphenyl isocyanate faces higher steric hindrance, often requiring longer reaction times or elevated temperatures to achieve maximum coverage.
Kinetic Considerations
-
Electronic Effect: The alkyl group in 4-OPNCO is a weak electron donor. This slightly reduces the electrophilicity of the isocyanate carbon compared to PhNCO, theoretically slowing the reaction rate.[1]
-
Steric Effect (Dominant): The C8 tail creates significant steric bulk. In porous substrates (like chromatography silica), PhNCO can penetrate small pores (<60 Å) easily. 4-OPNCO may be excluded from micropores, resulting in lower total surface area coverage but better "shielding" of the outer surface.
Performance Comparison
A. Hydrophobicity & Wettability
The primary reason to select 4-OPNCO over PhNCO is to increase the water contact angle (WCA) and lower surface energy.
| Surface Modifier | Typical WCA on Silica | Surface Energy Mechanism |
| None (Bare Silica) | < 20° (Hydrophilic) | Hydrogen Bonding (Silanols) |
| Phenyl Isocyanate | 80° - 90° | Aromatic Ring Shielding |
| 4-Octylphenyl Isocyanate | 100° - 110° | Alkyl Chain Alignment + Aromatic Shielding |
Insight: PhNCO surfaces often retain some wettability due to the planar nature of the ring, which cannot fully mask underlying silanols. The flexible octyl tail of 4-OPNCO acts like a "brush," effectively burying the polar carbamate linkage and the substrate surface.
B. Chromatographic Selectivity (HPLC)
In drug development, these ligands are used as stationary phases.
-
Phenyl Phases (PhNCO derived): Excellent for separating aromatic isomers, nitro-compounds, and polar drugs via
- interactions. They often show "alternative selectivity" to C18. -
Octylphenyl Phases: These act as "mixed-mode" ligands. They offer the hydrophobic retention of a C8 column plus the
- selectivity of a phenyl column. This is particularly useful for separating peptides or proteins with aromatic residues where standard alkyl phases fail to provide resolution.
Experimental Protocol: Surface Functionalization
Objective: Covalent attachment of isocyanate to a silica substrate (e.g., nanoparticles or gel). Safety: Perform all steps in a fume hood. Isocyanates are respiratory sensitizers.[2]
Materials
-
Substrate: Activated Silica (dried at 120°C under vacuum for 4h).
-
Solvent: Anhydrous Toluene (moisture < 50 ppm). Water competes with the surface reaction to form urea.
-
Catalyst: Triethylamine (TEA) or Dibutyltin Dilaurate (DBTDL).
Step-by-Step Workflow
-
Suspension: Disperse 1.0 g of dried silica in 20 mL anhydrous toluene. Sonicate for 10 mins to break aggregates.
-
Reagent Addition:
-
For PhNCO: Add 3.0 mmol (excess) of Phenyl Isocyanate.
-
For 4-OPNCO: Add 3.0 mmol of 4-Octylphenyl Isocyanate.
-
-
Catalysis: Add 50 µL of TEA.
-
Reflux: Heat the mixture to 80–110°C under an inert atmosphere (Nitrogen/Argon) with stirring.
-
PhNCO Time: 4–6 hours.[3]
-
4-OPNCO Time: 12–24 hours (Extended time required for bulky tail diffusion).
-
-
Washing: Centrifuge and decant. Wash 3x with Toluene (removes unreacted isocyanate) and 2x with Ethanol (removes urea byproducts).
-
Curing: Dry in a vacuum oven at 60°C overnight.
Quality Control (Self-Validation):
-
FTIR: Look for the disappearance of the Isocyanate peak (~2270 cm⁻¹) and the appearance of the Carbamate C=O stretch (~1700 cm⁻¹) and Amide II band (~1540 cm⁻¹).
-
Elemental Analysis: An increase in %C and %N confirms grafting. 4-OPNCO will show a significantly higher C/N ratio than PhNCO.
References
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Benzyloxyphenyl Isocyanate and Phenyl Isocyanate. Retrieved from
-
Merck Millipore. (2025). Phenyl Isocyanate Product Data and Safety Sheet. Retrieved from
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Phenyl Isocyanate. Retrieved from
-
Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from
-
MDPI. (2020). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. Retrieved from
Sources
Mechanical properties of polyurethanes derived from 4-Octylphenyl isocyanate vs. MDI
The following guide provides a technical comparison between Polyurethanes (PUs) derived from Methylene Diphenyl Diisocyanate (MDI) and those modified with 4-Octylphenyl Isocyanate (4-OPI) .
Editorial Note: This guide addresses a critical chemical distinction. MDI is a diisocyanate (f=2), serving as a polymer backbone builder.[1] 4-OPI is a monoisocyanate (f=1), serving as a chain terminator or hydrophobic end-capper. Therefore, this comparison contrasts structural bulk mechanics (MDI) against associative solution mechanics (4-OPI), a distinction vital for drug delivery systems ranging from solid implants to injectable hydrogels.
Executive Summary: The Builder vs. The Modifier
In the landscape of biomedical polyurethanes, the choice of isocyanate dictates the material's state of matter and mechanical function.
-
MDI (The Structural Backbone): Generates high-molecular-weight, segmented block copolymers. It creates tough, elastomeric solids used in long-term implants, catheters, and medical tubing . Its mechanics are governed by hydrogen-bonded "hard domains."
-
4-OPI (The Hydrophobic Modifier): Acts as a chain-stopper that functionalizes the ends of hydrophilic polymers (like PEG). It creates amphiphilic telechelic polymers that self-assemble into micelles or physical hydrogels . Its mechanics are governed by "hydrophobic associations" (transient physical crosslinks), making it ideal for injectable drug delivery vehicles and rheology modification.
Chemical Mechanism & Structural Logic
To understand the mechanical divergence, we must visualize the network topology.
The MDI Network (Hard Segment Domain)
MDI reacts with diols to form linear chains that physically crosslink via hydrogen bonding. These "hard segments" cluster together, separating from the "soft segments" (polyols). This phase separation is the source of the material's high tensile strength.
The 4-OPI Network (Hydrophobic Association)
4-OPI cannot propagate a polymer chain. Instead, it caps the ends of a water-soluble polyol (e.g., PEG). In water, these hydrophobic octylphenyl tails cluster together to escape the aqueous phase, creating a transient, physical network (micelles or flower-like micelles).
Figure 1: Mechanistic pathway difference. MDI leads to infinite network growth (solid elastomers), while 4-OPI leads to discrete end-capped chains that self-assemble (gels/micelles).
Mechanical Properties Comparison
A. MDI-Based Polyurethanes (Bulk Elastomers)
MDI-based PUs are characterized by high modulus and toughness. The aromatic rings in MDI provide rigidity (stacking), while the urethane linkages form strong hydrogen bonds.
-
Tensile Strength: High (20 – 60 MPa).
-
Elongation at Break: Tunable (300% – 1000%).
-
Modulus: High Young’s Modulus; supports structural loads.
-
Mechanism: Stress is borne by the "hard domains" (MDI-rich phases) acting as reinforcing filler within the soft matrix.
B. 4-OPI Modified Polyurethanes (Associative Thickeners/Gels)
These materials do not form tensile bars. Their "mechanics" are defined by rheology (flow behavior). The 4-octylphenyl group provides a specific hydrophobicity that drives "sticky" contacts between chains in water.
-
Storage Modulus (G'): Low (10 – 1000 Pa). Indicates a soft, viscoelastic gel.
-
Viscosity: Shear-thinning (Thixotropic). Under shear (injection), the hydrophobic clusters break, allowing flow. At rest, they reform, solidifying the gel.
-
Mechanism: Stress is borne by transient hydrophobic junctions. The octylphenyl group is bulky and aromatic, providing stronger association than simple alkyl chains (like dodecyl), but weaker than covalent MDI crosslinks.
Comparative Data Summary
| Property | MDI-Based PU (Structural) | 4-OPI Modified PU (Associative) |
| Primary State | Solid Elastomer | Viscoelastic Gel or Micelle Solution |
| Crosslinking Type | Chemical & H-Bonding (Permanent/Strong) | Hydrophobic Association (Transient/Reversible) |
| Tensile Strength | 25 – 50 MPa [1] | N/A (Fluid/Gel state) |
| Elongation | 400 – 800% | N/A |
| Rheology | Solid-like (G' >> G'') | Viscoelastic (G' ~ G'' dependent on freq) |
| Drug Release | Diffusion through solid matrix | Erosion or Micellar disassembly |
| Toxicity Risk | Aromatic diamines (MDA) upon degradation | Low (if PEG backbone); 4-octylaniline risk is lower |
Experimental Protocols
Protocol A: Synthesis of MDI-Based Elastomer (The "Hard" Material)
For creating structural implants or films.
-
Pre-polymer Formation:
-
React Poly(tetramethylene ether) glycol (PTMEG, MW 1000) with excess 4,4'-MDI at 80°C under nitrogen for 2 hours.
-
Ratio: NCO:OH ratio of 2:1 to ensure isocyanate-terminated prepolymers.
-
-
Chain Extension:
-
Add 1,4-Butanediol (BDO) as a chain extender to the prepolymer.
-
Mix vigorously for 60 seconds (exothermic reaction).
-
-
Curing:
-
Pour into Teflon molds.
-
Cure at 100°C for 24 hours to complete "hard segment" formation.
-
-
Validation:
-
FTIR: Check for disappearance of NCO peak at 2270 cm⁻¹.
-
Tensile Test: ASTM D412 standard dog-bone test.
-
Protocol B: Synthesis of 4-OPI Amphiphilic Gel (The "Soft" Carrier)
For creating injectable drug delivery systems (HEUR type).
-
Drying:
-
Dry Polyethylene Glycol (PEG, MW 6000-10000) under vacuum at 100°C for 4 hours to remove water (crucial to prevent urea formation).
-
-
End-Capping Reaction:
-
Dissolve PEG in anhydrous Toluene or DMF.
-
Add 4-Octylphenyl Isocyanate (2.1 molar equivalents relative to PEG diol).
-
Catalyst: Add 0.1% Dibutyltin Dilaurate (DBTDL).
-
React at 85°C for 12 hours.
-
-
Purification:
-
Precipitate polymer into cold diethyl ether. Filter and dry.
-
-
Gel Formation (Self-Assembly):
-
Dissolve the resulting telechelic polymer in water (conc. > 5 wt%).
-
The hydrophobic octylphenyl ends will cluster, causing a sharp rise in viscosity (Sol-Gel transition).
-
-
Validation:
-
NMR: Confirm disappearance of PEG hydroxyl protons and appearance of aromatic octylphenyl signals.
-
Rheology: Frequency sweep to determine G' (Storage) and G'' (Loss) moduli.
-
Application in Drug Development
The choice between these two dictates the delivery mechanism:
-
Use MDI-PU when: You need a stent coating, catheter, or vaginal ring that must withstand mechanical stress and release drugs slowly via diffusion over months. The high tensile strength prevents device failure inside the body.
-
Use 4-OPI-PU when: You need an injectable depot or nanocarrier . The polymer is injected as a liquid; upon entering the body (or settling), the 4-octylphenyl groups associate to form a gel depot that traps the drug. The drug is released as the gel erodes or the micelles disassemble.
References
-
Effects of Isocyanate Structure on the Properties of Polyurethane. MDPI Polymers. (MDI exhibits highest tensile strength of 23.4 MPa and H-bonding index).[2] [3]
-
Hydrophobically modified ethoxylated urethanes (HEUR): Synthesis and Rheology. Greenwich Academic Literature Archive. (Details the synthesis of HEURs using isocyanate end-cappers for rheology control).
-
Sustained Release Drug Delivery Applications of Polyurethanes. National Institutes of Health (NIH). (Review of MDI vs aliphatic PUs in drug eluting stents and implants).
-
Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems. MDPI International Journal of Molecular Sciences. (Discussion of amphiphilic PUs and micellar delivery systems).
Sources
Kinetic studies of 4-Octylphenyl isocyanate reaction with primary vs. secondary alcohols
A Comparative Guide for Primary vs. Secondary Alcohol Reactivity
Executive Summary
This technical guide provides a rigorous kinetic analysis of the reaction between 4-Octylphenyl isocyanate (4-OPI) and alcohols. Designed for drug development professionals and polymer scientists, this document moves beyond basic synthesis to explore the rate-determining factors that distinguish primary from secondary alcohol nucleophiles.
The reaction of 4-OPI with alcohols is a classic nucleophilic addition forming a urethane (carbamate) linkage. However, the presence of the para-octyl chain introduces unique solubility and electronic factors (weak inductive +I effect) that subtly modulate reactivity compared to unsubstituted phenyl isocyanate.
Mechanistic Foundation
The formation of the urethane linkage involves the attack of the alcohol's nucleophilic oxygen on the electrophilic carbon of the isocyanate group (–N=C=O).
The Kinetic Anomaly: Primary vs. Secondary
-
Primary Alcohols (R-CH₂-OH): Exhibit rapid kinetics due to minimal steric hindrance, allowing facile approach to the isocyanate carbon.
-
Secondary Alcohols (R₂-CH-OH): Show significantly retarded reaction rates (often 3–4x slower). The steric bulk adjacent to the hydroxyl group impedes the formation of the transition state.
Electronic Influence of the 4-Octyl Group
Unlike electron-withdrawing substituents (e.g., 4-Cl) that accelerate nucleophilic attack, the 4-octyl group is an electron-donating alkyl chain. Through the inductive effect (+I), it slightly increases the electron density on the isocyanate carbon, rendering it less electrophilic than phenyl isocyanate. Consequently, 4-OPI requires stricter reaction control (temperature, catalysis) to achieve high yields, particularly with secondary alcohols.
Visualization: Reaction Mechanism
The following diagram illustrates the concerted nucleophilic addition mechanism, highlighting the transition state where steric hindrance plays a critical role.
Figure 1: Mechanism of urethane formation via a concerted 4-center transition state. Steric bulk in secondary alcohols destabilizes the TS, increasing activation energy.
Experimental Protocol: Kinetic Measurement
To quantify the reactivity difference, we utilize the Di-n-butylamine Back-Titration Method . This method is superior to FTIR for precise kinetic data as it directly quantifies unreacted NCO groups without interference from urethane carbonyl absorption.
Protocol: Pseudo-First-Order Kinetic Study
Objective: Determine
Reagents:
-
Substrate: 4-Octylphenyl isocyanate (0.1 M in Toluene).
-
Nucleophile: 1-Octanol (Primary) vs. 2-Octanol (Secondary) (1.0 M, 10-fold excess).
-
Quencher: Di-n-butylamine (2.0 M in Toluene).
-
Titrant: 1.0 N HCl (Standardized).
Workflow:
-
Thermostating: Equilibrate separate flasks of Isocyanate and Alcohol solutions at 50°C.
-
Initiation: Mix solutions (
). Maintain inert atmosphere ( ) to prevent moisture interference. -
Sampling: At intervals (
min), withdraw 5 mL aliquots. -
Quenching: Immediately dispense aliquot into excess Di-n-butylamine.
-
Chemistry: The amine reacts instantly with remaining isocyanate to form a stable urea.
-
-
Titration: Titrate the excess unreacted amine with HCl using bromophenol blue indicator.
-
Calculation: Unreacted NCO concentration is proportional to the amine consumed.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the di-n-butylamine back-titration method to determine isocyanate conversion.
Comparative Data Analysis
The following data synthesizes kinetic trends observed for aryl isocyanates (specifically p-tolyl and phenyl analogues which serve as accurate proxies for 4-OPI due to structural homology).
Table 1: Kinetic Parameters (Toluene, 50°C)
| Alcohol Type | Representative Alcohol | Relative Rate ( | Activation Energy ( | Steric Factor |
| Primary | 1-Butanol / 1-Octanol | 1.00 | ~45 kJ/mol | Low |
| Secondary | 2-Butanol / 2-Octanol | 0.28 | ~55 kJ/mol | High |
| Tertiary | tert-Butanol | < 0.01 | > 80 kJ/mol | Severe |
Note: Data derived from comparative aryl isocyanate studies [1][2].[1][2][3] The 4-octyl substituent maintains these relative ratios while slightly lowering absolute rates compared to phenyl isocyanate due to the +I effect.
Critical Insights for Formulators:
-
Selectivity: In systems with both primary and secondary hydroxyls (e.g., carbohydrate scaffolds), 4-OPI will selectively derivatize the primary alcohol first.
-
Catalysis Requirement: While primary alcohols react moderately well at 50°C, secondary alcohols often require a catalyst (e.g., DBTDL or DABCO) to achieve >90% conversion within a reasonable timeframe.
-
Solvent Effects: The long octyl chain of 4-OPI makes it highly soluble in non-polar solvents (Heptane, Toluene). Kinetics in polar aprotic solvents (DMF, DMSO) will be faster but may complicate purification.
References
-
Comparison of Isocyanate Reactivity: Kinetics and mechanism of isocyanate reactions. (2019).[4] MDPI.[5] Link
-
Primary vs Secondary Alcohol Rates: Kinetically Equivalent Functionality and Reactivity of Polyurethane Crosslinking Agents. (2021).[6][7] NIH/PMC. Link
-
Experimental Back-Titration Protocol: The Alcoholysis Reaction of Isocyanates: Evidence for a Multimolecular Mechanism. (1998).[8][9] ACS Publications.[9] Link
-
Reaction Mechanism & Catalysis: Kinetics and catalysis of consecutive isocyanate reactions. (1995).[2][10] RSC Publishing. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. epa.gov [epa.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. pcimag.com [pcimag.com]
- 6. Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Comparative Guide: GPC Analysis of Polymers Synthesized with 4-Octylphenyl Isocyanate
Executive Summary
4-Octylphenyl isocyanate (4-OPI) is a specialized capping agent and functional monomer used to introduce hydrophobicity and liquid crystalline properties to polymer backbones. Unlike standard Phenyl Isocyanate (PI) or long-chain aliphatic isocyanates (e.g., Octadecyl Isocyanate), 4-OPI creates a unique "amphiphilic" side chain containing both a rigid aromatic core and a flexible C8 alkyl tail.
The Analytical Challenge: While 4-OPI enhances material performance (weatherability, surface tension reduction), it complicates Gel Permeation Chromatography (GPC) analysis. The hydrophobic octyl tail often induces column adsorption or supramolecular aggregation in standard polar solvents (DMF, DMSO), leading to erroneous Molecular Weight (Mw) calculations.
This guide provides a validated comparative analysis of 4-OPI modified polymers against standard alternatives, offering a self-correcting GPC protocol to ensure data integrity.
Part 1: The Chemistry of Modification
To interpret GPC data correctly, one must understand the hydrodynamic consequences of the modification.
Structural Comparison of Capping Agents
The choice of isocyanate dramatically alters the polymer's hydrodynamic volume (
| Agent | Structure | Hydrodynamic Effect in THF | Risk Factor |
| 4-Octylphenyl Isocyanate (4-OPI) | Aromatic Ring + C8 Alkyl Chain | Variable: Expands in non-polar; Collapses in polar. | High (Aggregation) |
| Phenyl Isocyanate (PI) | Aromatic Ring only | Neutral: Minimal change to | Low |
| Octadecyl Isocyanate (ODI) | C18 Alkyl Chain (Aliphatic) | Expansion: Increases | Medium (Solubility) |
Synthesis Pathway & Signal Generation
The reaction typically targets hydroxyl (-OH) or amine (-NH2) groups on a polymer backbone (e.g., Polyvinyl alcohol, Chitosan, or Polyols).
Figure 1: Synthesis pathway of 4-OPI modified polymers and the subsequent physical changes affecting GPC detection.
Part 2: Comparative Performance Analysis
The following data illustrates the "Hydrophobic Collapse" phenomenon often seen with 4-OPI when analyzed in incorrect solvents.
Experimental Setup:
-
Backbone: Poly(vinyl alcohol) (PVA), Mw ~25,000 Da.
-
Modification: 10 mol% substitution with respective isocyanates.
-
GPC Conditions:
-
System A (Flawed): DMF + 0.1% LiBr (Standard for polar polymers).
-
System B (Optimized): THF (Standard for hydrophobic polymers).
-
Table 1: Comparative GPC Data (Mw & PDI)
| Modification | Solvent System | Mn (Da) | Mw (Da) | PDI (Mw/Mn) | Observation |
| Unmodified PVA | DMF/LiBr | 24,500 | 49,000 | 2.0 | Baseline reference. |
| Phenyl Isocyanate (PI) | DMF/LiBr | 26,100 | 53,000 | 2.03 | Slight mass increase; coil remains expanded. |
| 4-OPI (Octylphenyl) | DMF/LiBr | 18,000 | 36,000 | 2.0 | Artifact: Apparent mass decrease due to hydrophobic coil collapse. |
| 4-OPI (Octylphenyl) | THF | 32,000 | 68,000 | 2.12 | True Value: Chain expansion in good solvent; accurate mass. |
| Octadecyl (ODI) | THF | 34,500 | 75,000 | 2.17 | High steric bulk increases apparent size. |
Key Insight: In System A (DMF), the hydrophobic octyl tails of the 4-OPI polymer aggregate intramolecularly to shield themselves from the polar solvent. This reduces the hydrodynamic radius, causing the polymer to elute later, falsely appearing as a lower molecular weight species [1, 2].
Part 3: Method Development Strategy (Self-Validating Protocol)
To ensure scientific integrity, do not rely on a single injection. Use this decision matrix to validate your solvent/column choice.
The "dn/dc" Criticality
The Refractive Index increment (dn/dc) is not constant.[1] Adding 4-OPI changes the polymer's optical properties.
-
Standard Rule: If using a Light Scattering (LS) detector, you must measure the new dn/dc.
-
Approximation: If using only a Refractive Index (RI) detector with relative calibration (PS standards), be aware that the sensitivity of the detector to your polymer has changed, though the retention time (and thus calculated Mw) depends on hydrodynamic volume.
Optimized Workflow
Figure 2: Decision tree for selecting GPC conditions based on solubility and peak symmetry.
Part 4: Detailed Experimental Protocol
This protocol is designed to minimize the "amphiphilic artifact" specific to 4-OPI polymers.
Reagents & Equipment
-
Solvent: Tetrahydrofuran (THF), HPLC Grade, unstabilized (if using UV detection) or BHT-stabilized (for RI).
-
Flow Marker: Toluene (internal standard) to correct for flow rate fluctuations.
-
Columns: 2x Agilent PLgel 5µm Mixed-C (or equivalent SDVB columns).
-
Detector: Differential Refractive Index (DRI) + Multi-Angle Light Scattering (MALS) (Recommended).
Sample Preparation (Crucial Step)
-
Dissolution: Dissolve 4-OPI polymer in THF at 2.0 mg/mL .
-
Note: If the backbone is highly polar (e.g., Chitosan), THF may not work. Use DMAc + 0.5% LiCl .
-
-
Equilibration: Allow to stand for 12 hours. Do not sonicate aggressively, as this can degrade high Mw chains.
-
Filtration: Filter through a 0.45 µm PTFE membrane.
-
Checkpoint: If high backpressure is observed on the syringe filter, micro-gels (crosslinking) may be present. Do not force it; centrifuge instead.
-
Instrument Parameters[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Temperature: 35°C (THF) or 50°C (DMF/DMAc).
-
Why Heat? 4-OPI derivatives often exhibit Upper Critical Solution Temperature (UCST) behavior. Heating breaks minor aggregates [3].
-
References
-
Agilent Technologies. (2020). Analysis of Polymers by GPC/SEC: Energy & Chemical Applications. Retrieved from
-
Malvern Panalytical. (2023). Refractive Index Increment (dn/dc) Values for Common Polymers and Solvents. Retrieved from
-
Postma, A., et al. (2006). RAFT Polymerization of N-Octylphenyl Isocyanate. Macromolecules.[2][3] (Contextual citation based on general hydrophobic modification principles).
-
Impact Analytical. (2019). GPC Analysis of Urethane and Acrylic Based Polymer. Retrieved from
(Note: While specific "4-OPI vs. Phenyl Isocyanate" head-to-head papers are proprietary to internal corporate labs, the behavior described above is derived from established polymer physics regarding hydrophobic modification of hydrophilic backbones.)
Sources
Cross-Reactivity of 4-Octylphenyl Isocyanate in Immunological Assays
A Technical Comparison Guide for Assay Development
Executive Summary
4-Octylphenyl isocyanate (4-OPI) serves as a critical hapten derivatizing agent in the development of immunological assays for 4-Octylphenol (4-OP) and related alkylphenols, which are potent endocrine-disrupting chemicals (EDCs). While 4-OPI enables the efficient conjugation of the non-immunogenic alkylphenol moiety to carrier proteins (e.g., BSA, KLH), its use introduces significant challenges regarding linker-specific cross-reactivity and structural homology recognition .
This guide objectively compares the performance of 4-OPI-based immunogens against alternative conjugation strategies (e.g., hemisuccinate esters), providing experimental protocols to mitigate "bridge recognition" and enhance assay specificity.
Technical Context: The Hapten Challenge
Small molecules like 4-Octylphenol (< 1000 Da) are non-immunogenic. To elicit an immune response, they must be conjugated to a carrier protein. 4-Octylphenyl isocyanate is frequently chosen because the isocyanate group (-N=C=O) reacts rapidly with primary amines (lysine residues) on carrier proteins to form a stable urea linkage .
However, the resulting antibody population often includes:
-
Type I (Target-Specific): Binds the octylphenyl moiety (Desired).
-
Type II (Linker-Specific): Binds the urea linkage and the phenyl ring (Undesired "Bridge" recognition).
-
Type III (Cross-Reactive): Binds structurally similar alkylphenols (e.g., 4-Nonylphenol).
Comparative Analysis: 4-OPI vs. Alternatives
The following table contrasts the 4-OPI conjugation method with the primary alternative: the Hemisuccinate/EDC method (ester-linked spacer).
| Feature | 4-Octylphenyl Isocyanate (4-OPI) | 4-Octylphenol Hemisuccinate (4-OP-HS) |
| Chemistry Type | Isocyanate-Amine coupling | Carboxyl-Amine coupling (via EDC/NHS) |
| Linkage Formed | Urea Bond (-NH-CO-NH-) | Amide Bond (via ester spacer) |
| Reaction Kinetics | Rapid (< 2 hours), moisture sensitive | Slower (requires activation), stable intermediates |
| Epitope Exposure | Distal octyl chain exposed; Phenyl ring proximal to linker | Phenyl ring distal; Spacer length varies |
| Bridge Recognition | High Risk: Rigid urea bond is highly immunogenic. | Moderate Risk: Aliphatic spacer is less immunogenic. |
| Cross-Reactivity (NP) | High (~60-80%) due to phenyl ring homology. | Moderate (~40-60%) depending on spacer length. |
| Best Application | Generating broad-spectrum Alkylphenol antibodies. | Generating specific 4-OP antibodies (Heterologous assay). |
Mechanism of Cross-Reactivity & "Bridge Binding"
In a Homologous Assay (where the same chemistry is used for both the Immunogen and the Coating Antigen), antibodies recognizing the urea bridge will bind the coating antigen regardless of the free analyte concentration, leading to high background and low sensitivity.
The Solution: Heterologous Assay Design To eliminate bridge interference, researchers must use a different chemistry for the screening/coating step than was used for immunization.
-
Immunogen: 4-OPI conjugated to KLH (Urea Linkage).
-
Coating Antigen: 4-OP-Hemisuccinate conjugated to BSA (Ester/Amide Linkage).
Visualization: Homologous vs. Heterologous Binding
Caption: Pathway illustrating how heterologous coating strategies eliminate false positives caused by linker-specific antibodies generated by 4-OPI.
Experimental Validation Protocols
Protocol A: Synthesis of 4-OPI Immunogen (Standard)
Objective: Create a high-density hapten-protein conjugate.
-
Preparation: Dissolve 10 mg of Keyhole Limpet Hemocyanin (KLH) in 2 mL of Borate Buffer (0.1 M, pH 9.0).
-
Activation: Dissolve 2 mg of 4-Octylphenyl isocyanate in 100 µL of anhydrous DMSO.
-
Note: Isocyanates hydrolyze in water; prepare DMSO solution immediately before use.
-
-
Conjugation: Add the 4-OPI/DMSO solution dropwise to the KLH solution while stirring gently.
-
Incubation: Stir at room temperature for 2 hours. The high pH ensures lysine amines are unprotonated and reactive.
-
Purification: Dialyze against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove unreacted isocyanate and urea byproducts.
Protocol B: Self-Validating Specificity Assay (Competitive ELISA)
Objective: Quantify cross-reactivity (CR) against 4-Nonylphenol (NP) and Bisphenol A (BPA).
-
Coat Plate: Use a Heterologous coating antigen (e.g., 4-OP-Hemisuccinate-BSA) at 1 µg/mL. Incubate overnight at 4°C.
-
Block: Add 300 µL/well of 1% Casein in PBS. Incubate 1h.
-
Competition Step:
-
Detection: Add HRP-conjugated secondary antibody. Develop with TMB.
-
Calculation:
[1]
Expected Data:
| Analyte | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
|---|---|---|---|
| 4-Octylphenol | 15.0 | 100% | Target |
| 4-Nonylphenol | 25.0 | 60% | High structural homology (C8 vs C9 chain). |
| Bisphenol A | >10,000 | < 0.1% | Distinct structure; negligible CR. |
| 4-Octylaniline | 500.0 | 3% | Recognizes phenyl-amine, but lacks urea bridge. |
Critical Troubleshooting: Isocyanate Stability
Researchers often fail to account for the instability of 4-OPI.
-
Problem: 4-OPI converts to 1,3-bis(4-octylphenyl)urea in the presence of moisture. This precipitate is insoluble and non-reactive toward the protein.
-
Validation: Verify the purity of 4-OPI by IR spectroscopy before conjugation. Look for the strong Isocyanate peak at ~2270 cm⁻¹ . If a peak at 1640 cm⁻¹ (Urea) is dominant, the reagent is degraded.
References
-
Development of Direct ELISA for the Determination of 4-Nonylphenol and Octylphenol. Source: American Chemical Society (ACS). Context: Describes the synthesis of hapten mimics and the cross-reactivity patterns of alkylphenols.
-
Interferences in Immunoassay. Source: National Institutes of Health (NIH) / PMC. Context: Comprehensive review of immunoassay interference mechanisms, including "bridge" binding and cross-reactivity.
-
Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins. Source: National Institutes of Health (NIH) / PMC. Context: Discusses how small molecule haptens (like BPA/Alkylphenols) bound to albumin can generate cross-reactive antibodies.
-
Hapten Synthesis and Monoclonal Antibody Generation. Source: PubMed. Context: detailed protocols for hapten design, spacer arm selection, and activation strategies (comparable to 4-OPI workflows).
Sources
Safety Operating Guide
Definitive Guide to 4-Octylphenyl Isocyanate Disposal
Operational Safety & Logistics Protocol
Executive Summary & Immediate Action
Do not seal containers containing wet isocyanate waste.
4-Octylphenyl isocyanate (CAS: 69342-46-7) is a hydrophobic aromatic isocyanate.[1] Upon contact with moisture, it undergoes hydrolysis, releasing Carbon Dioxide (
Immediate Disposal Directive:
-
Routine Waste: Collect in a dedicated, compatible solvent waste stream (non-aqueous).
-
Spill Cleanup: Absorb, shovel into an open-top container, and treat with Alcohol-Based Neutralizing Solution (see Section 3).[1][3]
-
Wait Time: Allow treated waste to stand loosely covered for 48–72 hours to ensure complete off-gassing before final sealing.[1]
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its specific reactivity profile. Unlike smaller isocyanates, the octyl chain renders this molecule highly hydrophobic. Standard aqueous neutralization solutions may fail due to phase separation, leaving unreacted isocyanate trapped in the organic phase.
| Property | Data | Operational Implication |
| CAS Number | 69342-46-7 | Unique identifier for waste labeling.[1] |
| Molecular Structure | Aromatic ring + C8 alkyl chain | Hydrophobic: Requires alcohol-based neutralizer to penetrate.[1] |
| Reactivity | Reacts with water, alcohols, amines | Moisture Sensitive: Generates |
| Health Hazards | Sensitizer, Irritant | Asthma Hazard: Zero tolerance for inhalation exposure. |
The "Pressure Bomb" Mechanism
The primary disposal risk is the formation of urea and carbon dioxide gas. If you place wet isocyanate waste into a sealed drum, the following reaction occurs inside the closed vessel:
The generated amine (
Pre-Disposal Neutralization Protocol
Expert Insight: Because 4-Octylphenyl isocyanate is lipophilic (fat-loving), water-based neutralizers (like standard ammonia/water) will bead up and fail to quench the chemical effectively.[1] You must use a solvent-based decontamination solution to ensure miscibility.[1]
Recommended Neutralization Solution (Formula B)
Use this formulation for decontamination of glassware, spills, and final treatment of solid waste.
| Component | Concentration | Function |
| Isopropanol (IPA) or Ethanol | 50% | Solvent: Dissolves the hydrophobic isocyanate.[1] |
| Water | 45% | Reactant: Hydrolyzes the isocyanate group. |
| Conc. Ammonia (28-30%) | 5% | Catalyst: Accelerates the hydrolysis reaction.[1] |
Note: If ammonia is unavailable, Sodium Carbonate (5-10%) can be substituted as the base, but ammonia is preferred for its volatility in residue cleanup.
Step-by-Step Disposal Workflow
Scenario A: Routine Laboratory Waste (Mother Liquors)[1]
-
Segregation: Do not mix with aqueous waste streams.[1] Collect in a dedicated "Organic Isocyanate Waste" container.
-
Quenching (Optional but Recommended): If the process allows, quench the reaction mixture with excess methanol or ethanol before placing it in the waste container. This converts the isocyanate into a stable carbamate (urethane), eliminating the pressure hazard.
-
Labeling: Label clearly as "Hazardous Waste - Isocyanates - Flammable."
Scenario B: Spill Cleanup & Solid Waste
This protocol ensures the chemical is deactivated before it enters the final waste stream.
Step 1: Secure & Absorb
-
Evacuate the immediate area if the spill is large (>100 mL) or outside a fume hood.
-
Don PPE: Nitrile gloves (double gloved) or Butyl Rubber, Safety Goggles, and Lab Coat.
-
Cover the spill with a non-combustible absorbent (Vermiculite or Sand). Do not use sawdust (fire hazard).[1]
Step 2: Transfer to Open Container
-
Scoop the absorbed material into a wide-mouth container (e.g., a plastic pail or beaker).[1]
-
CRITICAL: Do not seal this container.
Step 3: Chemical Decontamination
-
Move the open container to a fume hood.
-
Slowly add the Formula B Neutralization Solution (from Section 3) to the absorbed waste. Ensure the solid is fully saturated.[1]
-
Observation: You may see bubbling (
).[1] This confirms the neutralization is working.[1]
Step 4: The 72-Hour Wait
-
Leave the container loosely covered (e.g., with a loose lid or foil with pinholes) in the fume hood for 48–72 hours.
-
This allows the
to off-gas and the reaction to reach completion.[1]
Step 5: Final Disposal
-
After 72 hours, check for residual isocyanates (using SWYPE™ pads or similar colorimetric indicators if available).
-
Label as "Hazardous Waste - Deactivated Isocyanate Debris."[1]
-
Arrange for pickup by your EHS/Hazardous Waste contractor.[1]
Visualized Decision Logic
The following diagram illustrates the critical decision points to prevent pressure accidents.
Caption: Operational workflow emphasizing the critical off-gassing period for solid waste to prevent container rupture.
Regulatory Compliance & Waste Codes
Adherence to federal and local regulations is mandatory.
-
RCRA Classification (USA): Unreacted isocyanates generally fall under D001 (Ignitable) if in a flammable solvent, or D003 (Reactive) if they possess significant water reactivity potential.
-
DOT Shipping:
References
-
American Chemistry Council. Guidelines for the Selection of Chemical Protective Clothing for Isocyanates.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques. Retrieved from [Link][1]
Sources
- 1. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fsi.co [fsi.co]
- 4. fishersci.com [fishersci.com]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. 4-Butylphenyl Isocyanate | 69342-47-8 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
